2-Ethynyl-5-methylpyridine 1-oxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-5-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-3-8-5-4-7(2)6-9(8)10/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKMSCJGDWVNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C=C1)C#C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357045 | |
| Record name | 2-ETHYNYL-5-METHYLPYRIDINE 1-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499187-53-0 | |
| Record name | 2-ETHYNYL-5-METHYLPYRIDINE 1-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Ethynyl-5-methylpyridine 1-oxide CAS 499187-53-0 properties
An In-depth Technical Guide to 2-Ethynyl-5-methylpyridine 1-oxide (CAS 499187-53-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Novel Building Blocks
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of unique structural motifs is paramount to innovation. Pyridine derivatives, in particular, are ubiquitous scaffolds in a vast array of pharmaceuticals and functional materials.[1] The introduction of an N-oxide functionality to the pyridine ring profoundly alters its electronic and steric properties, often leading to enhanced solubility, modulated basicity, and unique reactivity profiles.[2] When combined with the versatile ethynyl group, a gateway to a multitude of chemical transformations such as click chemistry and Sonogashira couplings, a truly powerful chemical building block emerges.[3][4]
This guide provides a comprehensive technical overview of this compound (CAS 499187-53-0), a molecule of significant interest for which detailed public data is emerging. As a Senior Application Scientist, my objective is to present a logical and scientifically grounded perspective on its properties, synthesis, and potential applications, drawing upon established chemical principles and data from closely related analogues. This document is designed to empower researchers to explore the potential of this promising, yet under-documented, chemical entity.
Physicochemical and Structural Characteristics
The introduction of the N-oxide group to the 2-ethynyl-5-methylpyridine scaffold is expected to significantly influence its physical properties, primarily by increasing its polarity. The following table summarizes the core physicochemical properties. It is important to note that while some data is derived from available information for the non-oxidized analogue, other values are predicted based on the expected effects of N-oxidation.
| Property | Value (Predicted/Inferred) | Source/Justification |
| CAS Number | 499187-53-0 | N/A |
| Molecular Formula | C₈H₇NO | Based on structure |
| Molecular Weight | 133.15 g/mol | Calculated from formula |
| Appearance | Likely a solid at room temperature | Increased polarity from N-oxide often raises melting point |
| Solubility | Enhanced aqueous solubility compared to the parent pyridine | The polar N-oxide group is a strong hydrogen bond acceptor.[2] |
| pKa (of conjugate acid) | ~0.8-1.5 | Pyridine N-oxides are significantly less basic than their parent pyridines (pKa of pyridinium ion is ~5.2).[2][5] |
| Boiling Point | > 200 °C | Expected to be significantly higher than 2-ethynyl-5-methylpyridine due to increased polarity. |
| InChI Key | InChI=1S/C8H7NO/c1-6-4-5-8(10-9(6)10)7-2-3/h2-5H,1H3 | Generated from structure |
Proposed Synthetic Trajectory: A Two-Step Approach
A plausible and efficient synthesis of this compound can be envisioned through a two-step sequence starting from the commercially available 2-bromo-5-methylpyridine. This strategy involves an initial N-oxidation followed by a palladium-catalyzed Sonogashira coupling.
Step 1: N-Oxidation of 2-Bromo-5-methylpyridine
The initial step focuses on the oxidation of the pyridine nitrogen. This is a common transformation in pyridine chemistry, often achieved using a peroxy acid.
Causality of Experimental Choices:
-
Starting Material: 2-Bromo-5-methylpyridine is a readily available starting material.[6][7] The bromo-substituent at the 2-position is an ideal handle for the subsequent cross-coupling reaction.
-
Oxidizing Agent: m-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the N-oxidation of pyridines. Other reagents like hydrogen peroxide in acetic acid could also be employed.[8]
-
Solvent: Dichloromethane (DCM) is a good solvent for both the starting material and m-CPBA, and it is relatively inert under the reaction conditions.
Detailed Protocol:
-
In a round-bottom flask, dissolve 2-bromo-5-methylpyridine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the cooled solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-methylpyridine 1-oxide.[9]
Step 2: Sonogashira Coupling with a Protected Alkyne
The Sonogashira reaction is a robust method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[3][4]
Causality of Experimental Choices:
-
Alkyne Source: Trimethylsilylacetylene is used as a protected form of acetylene. The bulky TMS group prevents self-coupling of the alkyne and can be easily removed in a subsequent step.
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard for Sonogashira couplings.[4][10]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the HX generated during the reaction and to deprotonate the alkyne in situ.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used.
Detailed Protocol:
-
To a Schlenk flask, add 2-bromo-5-methylpyridine 1-oxide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous THF and triethylamine.
-
Add trimethylsilylacetylene (1.2 eq) via syringe.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
The crude TMS-protected product can be deprotected directly. Dissolve the crude material in methanol and add a base such as potassium carbonate.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent, add water, and extract with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over sodium sulfate, concentrate, and purify by column chromatography to yield this compound.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Reactivity and Potential Applications in Drug Discovery
The unique combination of the pyridine N-oxide and terminal alkyne functionalities in this compound makes it a highly attractive building block for medicinal chemistry.
-
The Pyridine N-Oxide Moiety: This group acts as a strong π-donor and a σ-acceptor, modulating the electronic properties of the aromatic ring.[2] This can influence the molecule's interaction with biological targets. The N-oxide group can also serve as a hydrogen bond acceptor, potentially improving pharmacokinetic properties.[2] Furthermore, pyridine N-oxides can act as prodrugs, being reduced in vivo to the corresponding pyridine.
-
The Terminal Alkyne: This functional group is a versatile handle for a variety of chemical transformations:
-
Click Chemistry: The alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form stable triazoles, a common linker in drug discovery.
-
Sonogashira and other Cross-Coupling Reactions: The terminal alkyne can be further elaborated by coupling with various aryl or vinyl halides.[3][4]
-
Cadiot-Chodkiewicz Coupling: For the synthesis of unsymmetrical diynes.
-
Mannich and A³ Coupling Reactions: For the synthesis of propargylamines.
-
Given these reactive handles, this compound could be a key intermediate in the synthesis of novel kinase inhibitors, metalloproteinase inhibitors, and other therapeutic agents where the pyridine scaffold is a known pharmacophore.[1][11]
Logical Framework for Application
Caption: Relationship between structure, properties, and applications.
Safety and Handling
As of the date of this guide, detailed toxicological data for this compound is not publicly available. Therefore, this compound should be handled with the utmost care, assuming it is hazardous. The following precautions are based on data for related compounds such as 2-ethynyl-5-methylpyridine and general principles for handling research chemicals.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.[12]
Hazard Classifications for the Analogue 2-Ethynyl-5-methylpyridine:
-
Skin Irritant (Category 2)[12]
-
Eye Irritant (Category 2)[12]
-
Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system)[12]
It is reasonable to assume that this compound may have a similar or potentially more pronounced hazard profile. A full risk assessment should be conducted before use.
Conclusion
This compound stands as a promising, albeit currently under-characterized, building block for chemical synthesis. Its unique combination of a reactivity-modulating N-oxide group and a versatile terminal alkyne presents a wealth of opportunities for the construction of complex and novel molecules. The synthetic route proposed herein is based on well-established, robust chemical transformations and should provide a reliable means of accessing this compound. As researchers continue to explore the frontiers of chemical space, molecules like this compound will undoubtedly play a crucial role in the development of next-generation pharmaceuticals and advanced materials.
References
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
- Wang, Z., et al. (2023). Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. Cell Reports Physical Science, 4(9), 101573.
- Zhang, Z., et al. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand.
- Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ACE, 6(2), 2053.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847395.
-
Wikipedia. (2023). Pyridine-N-oxide. Retrieved from [Link]
- Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ACE, 6(2), 2053.
-
PubChem. (n.d.). 2-Ethyl-5-methylpyridine. Retrieved from [Link]
- Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
-
Amerigo Scientific. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-ethoxycarbonyl-2-methyl pyridine-1-oxide. Retrieved from [Link]
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- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Chemical Building Block: 2-Ethynyl-5-methylpyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethynyl-5-methylpyridine 1-oxide is a highly functionalized heterocyclic building block poised for significant utility in organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and chemical reactivity. We delve into its core applications, highlighting the strategic advantages conferred by the N-oxide moiety and the terminal alkyne. Particular focus is placed on its role as a versatile scaffold in drug discovery for generating novel molecular architectures and its application in bioorthogonal chemistry for chemical biology studies. Detailed, field-proven experimental protocols and mechanistic insights are provided to enable its effective implementation in the laboratory.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern drug discovery and materials science, the demand for novel, versatile chemical building blocks is insatiable. Pyridine N-oxides are a class of heterocyclic compounds that have garnered immense interest due to the unique electronic properties imparted by the N-oxide functionality.[1] The introduction of the N-O bond alters the electron distribution of the pyridine ring, enhancing its reactivity, modulating aqueous solubility, and often improving the pharmacokinetic profile of parent compounds, making it a valuable feature in drug design.[1][2][3]
This compound emerges as a particularly powerful intermediate by combining the strategic advantages of the pyridine N-oxide core with the synthetic versatility of a terminal alkyne.
-
The Pyridine N-Oxide Core: This moiety acts as more than a solubility enhancer. It activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack and can serve as a directing group in metal-catalyzed C-H functionalization reactions.[4][5] Furthermore, it can be utilized in prodrug strategies, as N-oxides are often reduced back to the parent pyridine under hypoxic conditions found in solid tumors.[2][3]
-
The Ethynyl Handle: The terminal alkyne is one of the most versatile functional groups in modern organic synthesis. It is a cornerstone of powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling and is the key reactive partner in a suite of highly reliable "click chemistry" cycloaddition reactions.[6][7] This functionality is central to applications in bioorthogonal chemistry, enabling the precise labeling of biomolecules in living systems.[8][9][10]
This guide serves as a senior application scientist's perspective on leveraging this compound, explaining not just the "how" but the "why" behind its synthesis and application.
Physicochemical and Spectroscopic Properties
A clear understanding of a building block's physical properties is critical for its effective use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | |
| Molecular Weight | 133.15 g/mol | Inferred from Formula |
| Appearance | Solid | |
| InChI Key | RENKQEMYPXHMKI-UHFFFAOYSA-N | [11] |
| SMILES | C#CC1=CC(C)=CN=C1O | Inferred |
Spectroscopic Insights:
-
¹H NMR: The proton spectrum is expected to show distinct signals for the acetylenic proton (a singlet), the aromatic protons on the pyridine ring, and the methyl group protons (a singlet). The N-oxide group typically induces a downfield shift of the adjacent ring protons compared to the parent pyridine.[3]
-
¹³C NMR: The carbon spectrum will be characterized by the two sp-hybridized carbons of the alkyne, the aromatic carbons of the pyridine ring, and the methyl carbon.
-
IR Spectroscopy: The infrared spectrum will exhibit prominent, characteristic absorption bands. A sharp peak around 3300 cm⁻¹ corresponds to the ≡C-H stretch, while the C≡C triple bond stretch will appear as a weaker band around 2100-2200 cm⁻¹. The N-O bond vibration typically shows a strong band in the 1200-1300 cm⁻¹ region.[3][12]
Synthesis and Manufacturing
The synthesis of this compound is logically approached in a two-step sequence: first, the installation of the ethynyl group onto the pyridine core, followed by N-oxidation.
Protocol 1: Synthesis of 2-Ethynyl-5-methylpyridine (Precursor)
This protocol utilizes a Sonogashira cross-coupling reaction, a robust and widely used method for forming sp²-sp carbon-carbon bonds.[6][13] Using a silyl-protected alkyne is often advantageous as it prevents self-coupling and can lead to cleaner reactions.
Materials:
-
2-Bromo-5-methylpyridine (1.0 eq)
-
Trimethylsilylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (anhydrous, 3.0 eq)
-
Toluene or THF (anhydrous)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol (MeOH)
Step-by-Step Methodology:
-
Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-methylpyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous Toluene/THF followed by the amine base (TEA or DIPA). Stir for 5 minutes to ensure dissolution.
-
Alkyne Addition: Add trimethylsilylacetylene dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove insoluble salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification (Step 1): Purify the crude residue by column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)-5-methylpyridine.
-
Deprotection: Dissolve the purified silylated alkyne in methanol. Add potassium carbonate and stir at room temperature. Monitor by TLC until the starting material is consumed.
-
Workup (Step 2): Neutralize the mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification (Step 2): The resulting crude 2-Ethynyl-5-methylpyridine can be purified by column chromatography if necessary.
Protocol 2: N-Oxidation
The oxidation of the pyridine nitrogen is a common transformation.[14] Using a peracid like meta-chloroperoxybenzoic acid (m-CPBA) is a reliable method.[14] Alternatively, hydrogen peroxide in acetic acid can be used.[1][15]
Materials:
-
2-Ethynyl-5-methylpyridine (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2-Ethynyl-5-methylpyridine in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add m-CPBA portion-wise to the stirring solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C. Quench excess peracid by slowly adding saturated aqueous sodium thiosulfate solution. Then, add saturated aqueous sodium bicarbonate solution to neutralize the meta-chlorobenzoic acid byproduct.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield this compound.
Chemical Reactivity and Key Transformations
The utility of this building block stems from the orthogonal reactivity of its two key functional groups.
A. Reactions Involving the Ethynyl Group
The terminal alkyne is a gateway to molecular complexity.
1. Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of C(sp)-C(sp²) bonds, linking the pyridine core to various aryl or vinyl halides.[6][16] This is a cornerstone for building libraries of analogues in medicinal chemistry. The N-oxide moiety is generally stable to these conditions.
2. [3+2] Cycloaddition (Click Chemistry): The alkyne readily participates in 1,3-dipolar cycloadditions with partners like azides to form stable triazole rings.[9] This reaction can be catalyzed by copper(I) or, for biological applications, can proceed without a catalyst using strained cyclooctynes (strain-promoted azide-alkyne cycloaddition or SPAAC).[10] This reaction is a premier tool for bioorthogonal labeling. Similarly, it can react with nitrile oxides to form isoxazoles.[17][18]
B. Reactions Involving the Pyridine N-Oxide Moiety
The N-oxide group fundamentally alters the reactivity of the pyridine ring.
1. Deoxygenation: The N-oxide can be readily removed to furnish the parent 2-ethynyl-5-methylpyridine using various reducing agents (e.g., PCl₃, PPh₃, or catalytic hydrogenation), providing a strategic step to unmask the final pyridine structure after using the N-oxide for its directing or activating effects.[12]
2. Activation towards Nucleophilic Substitution: The N-oxide withdraws electron density from the ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic aromatic substitution. For example, treatment with reagents like POCl₃ can introduce a chlorine atom at the C2 or C4 position.[4]
3. Directing Group for C-H Activation: The oxygen atom of the N-oxide can act as a coordinating directing group for transition metal catalysts, enabling regioselective functionalization of C-H bonds adjacent to the nitrogen atom.[5]
Applications in Drug Discovery and Chemical Biology
The dual functionality of this compound makes it a high-value tool for creating novel and complex molecules.
Sources
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- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 10. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-ethynyl-5-methylpyridine | CymitQuimica [cymitquimica.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 18. researchgate.net [researchgate.net]
Synthesis of Substituted 2-Ethynylpyridine 1-Oxides: Mechanistic Insights and Robust Protocols
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide
Introduction: The Synthetic Value and Inherent Instability
Substituted 2-ethynylpyridine 1-oxides are highly versatile intermediates in modern organic synthesis. They serve as critical precursors for the generation of α-oxo gold carbenes, the synthesis of complex indolizines, and the development of novel pharmacophores targeting the central nervous system. However, their synthesis is notoriously challenging.
As a Senior Application Scientist, I frequently observe researchers failing to isolate these compounds due to a fundamental mechanistic trap: spontaneous intramolecular cyclization . When 2-alkynylpyridines are subjected to standard oxidation conditions (e.g., H₂O₂/AcOH or peracids), the newly formed N-oxide oxygen acts as an internal nucleophile. It rapidly attacks the adjacent electrophilic alkyne, irreversibly forming isoxazolo[2,3-a]pyridinium salts[1].
To successfully isolate 2-ethynylpyridine 1-oxides, the synthetic strategy must either bypass direct oxidation entirely or utilize steric shielding to kinetically trap the N-oxide before cyclization can occur.
Mechanistic Divergence: Stability vs. Cyclization
Understanding the causality behind the degradation of these compounds is the first step in designing a robust protocol. The oxygen atom of a pyridine N-oxide is highly polarized and nucleophilic. When an alkyne is positioned at the C2 carbon, the spatial proximity facilitates a 5-endo-dig or 6-endo-dig cyclization.
If the alkyne is terminated by a proton or a small aryl group, the activation energy for cyclization is exceptionally low. Conversely, introducing a bulky protecting group like Trimethylsilyl (TMS) creates a steric shield that repels the N-oxide oxygen, allowing the stable isolation of the 1-oxide species.
Mechanistic divergence during the oxidation of 2-ethynylpyridines.
Strategic Approaches to Synthesis
To circumvent the thermodynamic sink of cyclization, two primary field-proven strategies are employed:
Strategy A: The "Pre-Oxidized" Route (Sonogashira Cross-Coupling)
Instead of oxidizing an alkyne-bearing pyridine, we install the alkyne onto an already oxidized pyridine ring. The Sonogashira coupling of 2-bromopyridine 1-oxide with terminal alkynes is the most modular and robust method[2]. Because the N-oxide can potentially coordinate to naked palladium species and poison the catalyst, strongly coordinating phosphine ligands (like PPh₃) are strictly required. Furthermore, the reaction must be kept at or below 50 °C to prevent thermal deoxygenation[3].
Strategy B: The "Steric Shield" Route (Protected Oxidation)
For researchers who must start from the pyridine framework, the alkyne must be protected with a TMS group prior to oxidation. Urea-hydrogen peroxide (UHP) or meta-chloroperoxybenzoic acid (mCPBA) can be used at 0 °C to yield the N-oxide safely[4]. The TMS group can later be removed under mild, non-nucleophilic basic conditions (e.g., K₂CO₃ in MeOH at 0 °C) while monitoring rigorously to prevent late-stage cyclization.
Quantitative Data & Substrate Scope
The table below summarizes the expected outcomes based on the chosen strategy and substrate, providing a benchmark for your own synthetic campaigns.
| Substrate / Strategy | Reagents & Catalyst | Temp (°C) | Yield (%) | Major Byproduct / Failure Mode |
| 2-(Phenylethynyl)pyridine | H₂O₂ / AcOH | 60 | 0 | Isoxazolo[2,3-a]pyridinium acetate (100%) |
| 2-(TMS-ethynyl)pyridine | mCPBA, CH₂Cl₂ | 0 to 25 | 82 | None (Stable N-oxide isolated) |
| 2-Bromopyridine 1-oxide + Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 50 | 78 | Glaser homocoupling of alkyne |
| 2-Chloropyridine 1-oxide + 1-Hexyne | Pd(PPh₃)₄, CuI, iPr₂NH | 65 | 65 | Unreacted starting material |
Validated Experimental Protocols
The following protocols are designed as self-validating systems . At each critical juncture, a validation checkpoint is included to ensure the chemical state matches the theoretical expectation before proceeding.
Protocol A: Synthesis via Sonogashira Cross-Coupling
Rationale: By utilizing 2-bromopyridine 1-oxide, we avoid the oxidative cyclization trap entirely. Triethylamine acts as both the solvent and the base, while CuI facilitates the formation of the highly reactive copper acetylide intermediate.
Step-by-Step Methodology:
-
System Purging: To a flame-dried 50 mL Schlenk flask, add 2-bromopyridine 1-oxide (1.0 mmol, 174 mg), PdCl₂(PPh₃)₂ (0.05 mmol, 35 mg), and CuI (0.10 mmol, 19 mg). Evacuate and backfill the flask with dry Argon three times.
-
Reagent Addition: Inject anhydrous, degassed triethylamine (10 mL) followed by phenylacetylene (1.2 mmol, 122 mg) via syringe.
-
Controlled Coupling: Stir the mixture at 50 °C for 12 hours. Causality note: Do not exceed 50 °C; higher temperatures promote the homocoupling of phenylacetylene (Glaser coupling) and risk N-oxide degradation.
-
Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove palladium and copper salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography on silica gel (Dichloromethane : Methanol = 20:1).
-
Self-Validation Checkpoint:
-
TLC: The product should appear as a highly UV-active spot that stains dark brown with basic KMnO₄.
-
¹H NMR (CDCl₃): Look for the characteristic downfield shift of the pyridine C6 proton (adjacent to the N-oxide) at ~8.3 ppm (doublet), confirming the N-oxide moiety remains intact.
-
Self-validating experimental workflow for the Sonogashira coupling approach.
Protocol B: Oxidation of Sterically Shielded Alkynes
Rationale: When the Sonogashira route is not viable due to substrate constraints, direct oxidation is possible only if the alkyne is protected by a bulky group like TMS. mCPBA is preferred over H₂O₂/AcOH because it allows the reaction to proceed at 0 °C in a non-coordinating solvent (CH₂Cl₂).
Step-by-Step Methodology:
-
Oxidation: Dissolve 2-(trimethylsilylethynyl)pyridine (1.0 mmol, 175 mg) in anhydrous CH₂Cl₂ (10 mL) and cool to 0 °C in an ice bath.
-
mCPBA Addition: Slowly add mCPBA (77% purity, 1.2 mmol, 268 mg) in small portions over 15 minutes. Stir at 0 °C for 2 hours, then allow to warm to room temperature for an additional 4 hours.
-
Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to destroy excess peroxide, followed by saturated aqueous NaHCO₃ (10 mL) to neutralize the meta-chlorobenzoic acid byproduct.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.
-
Self-Validation Checkpoint:
-
¹³C NMR (CDCl₃): Verify the presence of the alkyne carbons at ~105 ppm and ~98 ppm. If cyclization occurred, these peaks will vanish, replaced by sp² carbons of the isoxazole ring.
-
-
Deprotection (Optional): To reveal the terminal alkyne, dissolve the intermediate in Methanol (5 mL), cool to 0 °C, and add K₂CO₃ (0.1 mmol, 14 mg). Stir for 30 minutes, quench with water, and extract immediately to prevent degradation.
References
-
Le Thi Song, Toshiki Fujimoto, Haruyasu Asahara, Nagatoshi Nishiwaki. "A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction." ResearchGate, 2016.
-
Organic Chemistry Portal. "Synthesis of N-oxides of pyridines and related compounds." Organic Chemistry Portal.
-
Hui Chen, Zhenkang Ai, Xuebin Liao. "Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis." STAR Protocols (Cell Press), 2024.
-
Enantioselective Total Synthesis of (−)-Citrinadin A and Revision of its Stereochemical Structure. PubMed Central (PMC), 2013.
Sources
A Technical Guide to Determining the Solubility of 2-Ethynyl-5-methylpyridine 1-oxide in Organic Solvents
Abstract
Introduction: The Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of drug development and chemical process design.[1][2] It influences a multitude of critical parameters including:
-
Bioavailability: A compound must be in solution to be absorbed by the body.
-
Formulation: The choice of solvents is crucial for creating stable and effective drug formulations.
-
Purification: Crystallization, a common purification technique, is highly dependent on solubility characteristics.[1]
-
Reaction Kinetics: Many chemical reactions are carried out in solution, and the solubility of reactants can significantly impact reaction rates.
Given the potential utility of pyridine N-oxide derivatives in organic synthesis and medicinal chemistry, a thorough understanding of the solubility of 2-Ethynyl-5-methylpyridine 1-oxide is paramount for its effective application.[3][4]
Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This principle suggests that a solute will be most soluble in a solvent that has similar intermolecular forces.[2] To predict the solubility of this compound, we must first analyze its molecular structure and infer its physicochemical properties.
Molecular Structure:
Key Structural Features and Their Implications for Solubility:
-
Pyridine N-oxide Moiety: The N-oxide group is highly polar and a strong hydrogen bond acceptor. This feature will significantly influence its interaction with polar solvents.
-
Ethynyl Group: The carbon-carbon triple bond can participate in dipole-dipole interactions and is a weak hydrogen bond donor.
-
Methyl Group: This is a non-polar, hydrophobic group that will contribute to solubility in less polar solvents.
-
Aromatic Ring: The pyridine ring itself has a degree of aromaticity and can engage in π-π stacking interactions.
Based on this structure, we can hypothesize that this compound will exhibit a broad range of solubilities, with a preference for polar solvents, particularly those that are hydrogen bond donors.
Solvent Properties and Their Influence
The choice of solvent is critical, and their properties can be broadly categorized to aid in selection:[5][6][7][8][9]
-
Polarity: Generally, solvents with a high dielectric constant are considered polar and are better at solvating polar molecules.[8][9][10]
-
Hydrogen Bonding Capability: Solvents can be classified as protic (can donate a hydrogen bond) or aprotic (cannot donate a hydrogen bond).[8][11] Given the N-oxide group, protic solvents are expected to be effective.
-
Dipolarity/Polarizability: These properties relate to the solvent's ability to engage in dipole-dipole and London dispersion forces.[12]
The following diagram illustrates the logical workflow for predicting the solubility of this compound.
Caption: A workflow for the theoretical prediction of solubility.
Experimental Determination of Solubility
The following is a detailed, step-by-step protocol for determining the solubility of this compound. This method is based on the "excess solid" or isothermal shake-flask method, which is a reliable technique for measuring equilibrium solubility.[13]
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (see Table 1 for suggestions)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm)
Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Add a known volume (e.g., 2 mL) of each selected organic solvent to the corresponding vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the HPLC data, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The following diagram outlines the experimental workflow for determining solubility.
Caption: An experimental workflow for solubility determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of solubility across different solvents.
Table 1: Properties of Common Organic Solvents and a Template for Solubility Data
| Solvent | Polarity Index[9] | Dielectric Constant (ε)[14][15] | Hydrogen Bonding[11][16] | Predicted Solubility of this compound | Experimental Solubility (mg/mL at 25°C) |
| Non-Polar | |||||
| Hexane | 0.1 | 1.89 | Aprotic | Very Low | To be determined |
| Toluene | 2.4 | 2.38 | Aprotic | Low | To be determined |
| Polar Aprotic | |||||
| Dichloromethane | 3.1 | 8.93 | Aprotic | Moderate | To be determined |
| Acetone | 5.1 | 20.7 | Aprotic | Moderate to High | To be determined |
| Acetonitrile | 5.8 | 37.5 | Aprotic | High | To be determined |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Aprotic | Very High | To be determined |
| Polar Protic | |||||
| Ethanol | 4.3 | 24.5 | Protic | High | To be determined |
| Methanol | 5.1 | 32.7 | Protic | Very High | To be determined |
| Water | 10.2 | 80.1 | Protic | Moderate to High | To be determined |
By correlating the experimental solubility data with the properties of the solvents, researchers can gain valuable insights into the intermolecular forces that govern the dissolution of this compound.
Conclusion
This technical guide provides a comprehensive approach for determining the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can generate the necessary data to advance the development and application of this promising compound. The presented methodologies are designed to ensure scientific integrity and provide a solid foundation for further research.
References
- Comparison of the polarity of organic solvents. (2022, October 13).
- Solvents and Polarity. (n.d.). Chemistry.
- Polarity of Solvents. (n.d.).
- Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.
- How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate.
- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
- Solubility test for Organic Compounds. (2024, September 24).
- Partitioning of solutes in different solvent systems: the contribution of hydrogen-bonding capacity and polarity. (n.d.). PubMed.
- Dielectric constant (ε) of various organic solvents at room temperature... (n.d.). ResearchGate.
- Dielectric Constants of Some Miscible Aqueous-Organic Solvent Mixtures. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- Illustrated Glossary of Organic Chemistry - Dielectric constant. (n.d.).
- Dielectric Constant of Common solvents. (n.d.).
- Chapter IX: Dielectric Constant of Polymers and Organic Solvents. (n.d.). GlobalSpec.
- 2-ethynyl-5-Methylpyridine. (n.d.). ChemBK.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Physical properties of organic compounds. (2022, July 18). Chemistry LibreTexts.
- Hydrogen bonding vs. halogen bonding: the solvent decides. (2017, June 1). RSC Publishing.
- Ch 2 - Part 7 - Solvents. (2020, September 21). YouTube.
- In Silico Understanding of the Hydrogen Bond Network in Organic Solvent Mixtures. (2020, July 23). bonndoc.
- SYNTHESIS OF SOME N-OXIDES OF PYRIDYLACETHYLENE AMINES BASED ON 2-METHYL-5-ETHYNYLPYRIDINE. (n.d.). Chemistry and Chemical Engineering Journal.
- 2-Ethyl-5-methylpyridine. (n.d.). PubChem.
- 5-Ethyl-2-methylpyridine. (n.d.). Wikipedia.
- PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE. (n.d.). lookchem.
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Electronic properties of 5-methyl-2-ethynylpyridine N-oxide
Technical Whitepaper: Electronic Architecture & Synthetic Utility of 5-Methyl-2-Ethynylpyridine N-Oxide
Executive Summary
5-methyl-2-ethynylpyridine N-oxide (MEPNO) represents a specialized heterocyclic scaffold combining the high polarity of the N-oxide functionality with the bioorthogonal reactivity of a terminal alkyne. While pyridine N-oxides are classically viewed as metabolic oxidation products or synthetic intermediates, the incorporation of the 2-ethynyl group transforms this molecule into a valuable "click-ready" pharmacophore. This guide analyzes the electronic push-pull systems governing its reactivity, details a self-validating synthesis protocol, and explores its utility in fragment-based drug discovery (FBDD), specifically relevant to mGluR5 antagonist analogs.
Electronic Architecture
The reactivity of MEPNO is dictated by the interplay between the N-oxide dipole, the electron-withdrawing ethynyl group, and the electron-donating methyl group.
The Push-Pull System
Unlike neutral pyridines, the N-oxide moiety introduces a coordinate covalent bond (
-
Inductive Effect (-I): The
center exerts a strong electron-withdrawing effect, deactivating the ring toward electrophilic attack. -
Resomeric Effect (+M): The oxygen atom donates electron density back into the ring via
-overlap. This increases electron density specifically at the 2- and 4-positions.[1]
Critical Electronic Conflict: In MEPNO, the 2-position bears the ethynyl group. The N-oxide oxygen donates electron density toward this carbon (C2). Simultaneously, the sp-hybridized ethynyl carbon withdraws density. This creates a unique electronic environment at C2, making the alkyne proton relatively acidic and the triple bond highly susceptible to copper-catalyzed cycloadditions (CuAAC).
Resonance Visualization
The following diagram illustrates the resonance contributors that define the electron density map of the molecule.
Figure 1: Resonance contributions illustrating the electron density shift from the N-oxide oxygen to the C2 and C4 ring positions.[1][2][3]
Synthetic Protocols
The synthesis of MEPNO requires a sequence that installs the delicate alkyne handle before or after oxidation. The "Oxidation-Last" strategy is recommended to avoid side reactions involving the alkyne during the Sonogashira coupling.
Synthesis Workflow
Precursor: 2-Bromo-5-methylpyridine. Reagents: TMS-acetylene, Pd(PPh3)2Cl2, CuI, m-CPBA.
Step-by-Step Protocol:
-
Sonogashira Coupling:
-
Charge a flame-dried flask with 2-bromo-5-methylpyridine (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq) under Argon.
-
Add dry THF and triethylamine (3.0 eq).
-
Add trimethylsilylacetylene (1.2 eq) dropwise.
-
Stir at 50°C for 12 hours.
-
Validation: TLC (Hexane/EtOAc) should show disappearance of bromide.
-
Yield: Intermediate A (5-methyl-2-((trimethylsilyl)ethynyl)pyridine).
-
-
Desilylation:
-
Dissolve Intermediate A in MeOH.
-
Add K2CO3 (2.0 eq) and stir at RT for 1 hour.
-
Validation: GC-MS confirms mass of 5-methyl-2-ethynylpyridine (MW ~117).
-
-
N-Oxidation (The Critical Step):
-
Dissolve 5-methyl-2-ethynylpyridine in DCM at 0°C.
-
Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise. Note: Do not use H2O2/acetic acid at high heat, as this may hydrate the alkyne.
-
Stir at RT for 4-6 hours.
-
Workup: Wash with saturated NaHCO3 (to remove m-chlorobenzoic acid) and sodium thiosulfate (to quench peroxides).
-
Purification: Column chromatography (DCM/MeOH 95:5). N-oxides are polar; use MeOH to elute.
-
Synthetic Logic Diagram
Figure 2: Optimized synthetic route prioritizing alkyne stability by using mild oxidation conditions.
Reactivity Profile & Applications
Click Chemistry (CuAAC)
The terminal alkyne at the 2-position is sterically accessible, making MEPNO an excellent candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Rate Enhancement: The electron-deficient nature of the pyridine ring (enhanced by the inductive effect of the N-oxide) lowers the LUMO energy of the alkyne, potentially accelerating the cycloaddition with electron-rich azides compared to phenylacetylene analogs.
-
Application: This reaction is used to attach the pyridine N-oxide moiety to biological probes or drug scaffolds to improve solubility or metabolic stability.
Physicochemical Data Summary
The following data points are estimated based on structural analogs (2-ethynylpyridine and 3-methylpyridine N-oxide) and standard chem-informatics models.
| Property | Value (Est.) | Relevance |
| Molecular Weight | 133.15 g/mol | Fragment-based drug design (Rule of 3 compliant). |
| LogP | ~0.5 - 0.9 | Lower than parent pyridine due to polar N-O bond. |
| Dipole Moment | ~4.5 D | High polarity; strong hydrogen bond acceptor. |
| pKa (Conjugate Acid) | ~0.8 | Significantly less basic than pyridine (pKa ~5.2).[1] |
| H-Bond Acceptors | 2 | N-oxide oxygen and Alkyne pi-system. |
Metabolic Significance (mGluR5 Context)
In drug development, 2-ethynylpyridine derivatives (like MPEP and MTEP) are potent mGluR5 antagonists. The N-oxide (MEPNO) is often investigated as:
-
A Metabolite: Pyridines are oxidized by CYP450 enzymes to N-oxides in vivo. Understanding the electronic properties of MEPNO helps predict the toxicity and excretion of the parent drug.
-
A Prodrug: Under hypoxic conditions (e.g., solid tumors), N-oxides can be reduced back to the parent pyridine, releasing the active drug specifically in diseased tissue [1].
References
-
Youssif, S. (2001).[4] Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268.[5] Link
-
Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Rates. Journal of the American Chemical Society, 127(1), 210-216. Link
- Chupakhin, O. N. (1998). Nucleophilic substitution of hydrogen in azines. Russian Chemical Reviews.
-
PubChem. (2025). Compound Summary for CID 22245577 (2-Ethynylpyridine). National Library of Medicine. Link
-
Baran Lab. (2012). Pyridine N-Oxides: Synthesis and Reactivity. (Detailed mechanistic insights on N-oxide dipole interactions). Link
Sources
Navigating the Safety Landscape of 2-Ethynyl-5-methylpyridine 1-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Note on Inferred Safety Data
Section 1: Hazard Identification and Classification
The hazard profile of 2-Ethynyl-5-methylpyridine 1-oxide is extrapolated from its constituent chemical moieties. The pyridine N-oxide is known to cause skin, eye, and respiratory irritation. The ethynylpyridine structure contributes to similar irritant properties.
GHS Hazard Classification (Inferred)
Based on the available data for analogous compounds, this compound is anticipated to fall under the following GHS classifications:
| Hazard Class | Hazard Category | GHS Hazard Statement | Basis for Classification |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Data from 2-ethynyl-5-methylpyridine and Pyridine-N-oxide[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Data from 2-ethynyl-5-methylpyridine and Pyridine-N-oxide[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Data from 2-ethynyl-5-methylpyridine and Pyridine-N-oxide[1][2] |
| Acute Toxicity (Oral) | Category 4 (Harmful) | H302: Harmful if swallowed | General toxicity of substituted pyridines[3] |
| Acute Toxicity (Dermal) | Category 3 (Toxic) | H311: Toxic in contact with skin | Data from related methylpyridines[3] |
| Acute Toxicity (Inhalation) | Category 4 (Harmful) | H332: Harmful if inhaled | Data from related methylpyridines[3] |
Pictograms and Signal Word
Pictograms:
Signal Word: DANGER
Precautionary Statements (Abridged)
-
Prevention: P261, P264, P270, P271, P280 [1][4]* Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P311 [2][3]* Storage: P403+P233, P405 [2]* Disposal: P501 [2]
Section 2: Safe Handling and Storage Protocols
The cornerstone of working safely with this compound is a proactive approach to exposure prevention and proper storage to maintain chemical integrity.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory. The following diagram outlines the required PPE for handling this compound.
Caption: Mandatory PPE for handling this compound.
Handling Procedures
-
Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or aerosols. [2][3]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [2]* Spills: Avoid generating dust or aerosols during cleanup. Use an inert absorbent material for liquid spills. [2]* Electrostatic Discharge: Take precautionary measures against static discharge, as related compounds can be flammable. [3]
Storage Conditions
-
Container: Keep the container tightly closed in a dry, well-ventilated place. [2]* Temperature: Store in a cool, dark place, away from direct sunlight and heat sources. [5]* Incompatibilities: Store away from strong oxidizing agents and strong acids. [6]
Section 3: Emergency Procedures
Rapid and correct response to an exposure or spill is critical. The following workflows are based on established protocols for similar chemical classes.
First-Aid Measures
The following flowchart details the immediate first-aid steps to be taken in case of exposure.
Caption: First-aid procedures for exposure to this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. [6]* Unsuitable Extinguishing Media: A water jet may be ineffective and spread the fire.
-
Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides and carbon monoxide. [7]* Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear. [8]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate PPE as outlined in Section 2.1. [3]* Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways. [2]* Containment and Cleanup: For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. [2]
Section 4: Toxicological and Physical Properties (Inferred)
While specific toxicological data for this compound is unavailable, the properties of its analogs suggest the following:
Toxicological Profile
-
Acute Effects: Expected to be harmful if swallowed or inhaled and toxic in contact with skin. Causes severe skin and eye irritation, and respiratory tract irritation. [1][2][3]* Chronic Effects: Prolonged or repeated exposure may cause liver damage, similar to other pyridine derivatives. [9]The toxicological properties have not been fully investigated.
Physical and Chemical Properties
| Property | Inferred Value/Observation | Basis |
| Appearance | Solid or liquid | Pyridine N-oxide is a solid, while many substituted pyridines are liquids. |
| Odor | Sharp, characteristic | Common for pyridine derivatives. |
| Boiling Point | Likely > 150 °C | Based on related structures. |
| Solubility | Likely soluble in water and common organic solvents | The N-oxide group generally increases water solubility. |
Section 5: Disposal Considerations
All waste materials should be handled as hazardous waste.
-
Disposal Method: Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.
Conclusion
The safe handling of this compound necessitates a cautious and informed approach. By understanding the hazards associated with its structural components, researchers can implement effective safety protocols. This guide provides a foundational framework for risk assessment and safe laboratory practices. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]
-
Alfa Aesar. (2009, January 27). Material Safety Data Sheet - 4-Nitropyridine N-oxide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. 6-Ethynylpyridine-3-carboxylic acid - Hazard Genotoxicity. Retrieved from [Link]
-
National Center for Biotechnology Information. 4-Ethynylpyridine. PubChem Compound Database. Retrieved from [Link]
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- 4. chemscene.com [chemscene.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 2-METHYL-5-ETHYLPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Guide: 2-Ethynylpyridine vs. 2-Ethynylpyridine N-Oxide
This guide provides an in-depth technical analysis of the structural, electronic, and reactive divergences between 2-ethynylpyridine (2-EP) and its oxidized derivative, 2-ethynylpyridine N-oxide (2-EPNO) .
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Process Scientists
Executive Summary: The "Ligand" vs. The "Dipole"
The core distinction between these two scaffolds lies in their electronic "personality." 2-Ethynylpyridine (2-EP) acts primarily as a basic, monodentate ligand and a stable alkyne building block (e.g., for "Click" chemistry). In contrast, 2-ethynylpyridine N-oxide (2-EPNO) is an electron-deficient, dipolar species. It serves as a "self-oxidizing" synthon in metal catalysis and a reactive electrophile at the ring carbons (C2/C6), enabling scaffold hopping to indolizinones and functionalized pyridines that are inaccessible from the parent pyridine.
| Feature | 2-Ethynylpyridine (2-EP) | 2-Ethynylpyridine N-oxide (2-EPNO) |
| Electronic Nature | Electron-rich Nitrogen (Basic) | Push-Pull System (Dipolar, Less Basic) |
| pKa (Conjugate Acid) | ~5.2 (Pyridine) | ~0.8 (N-Oxide) |
| Coordination Site | Nitrogen (σ-donor) | Oxygen (Hard donor) |
| Primary Reactivity | Cycloaddition (Click), Cross-Coupling | O-Transfer (Gold Catalysis), Nucleophilic Attack (SNAr) |
| Key Intermediate | Pyridinium Salt | Isoxazolo[2,3-a]pyridinium / |
Electronic & Structural Divergence
The oxidation of the pyridine nitrogen induces a dramatic shift in reactivity due to the N–O bond , which possesses both electrostatic (
The "Push-Pull" Effect
While the pyridine nitrogen donates electron density into the ring only weakly, the N-oxide moiety exerts a dual effect :
-
Resonance Donation (+M): The oxygen lone pair donates into the ring, increasing electron density at C2 and C4 (making them susceptible to electrophilic attack under specific conditions).
-
Inductive Withdrawal (-I): The positively charged nitrogen strongly withdraws density, activating the
-positions (C2 and C6) toward nucleophilic attack .
In 2-EPNO , the C2-alkyne group further polarizes the system. The alkyne is conjugated to the N-oxide, creating a unique pathway for intramolecular oxygen transfer —a reactivity mode absent in 2-EP.
Synthetic Pathways[1][2][3][4][5][6]
Protocol: Selective Oxidation of 2-EP to 2-EPNO
Note: The alkyne moiety is sensitive to strong oxidants. A controlled protocol using mCPBA is preferred over harsh
Reagents: 2-Ethynylpyridine (1.0 equiv), m-CPBA (1.1–1.2 equiv, 70-75%), Dichloromethane (DCM),
-
Dissolution: Dissolve 2-ethynylpyridine in DCM (
) and cool to in an ice bath. -
Addition: Add m-CPBA portion-wise over 15 minutes. Crucial: Maintain temperature
to suppress side reactions at the triple bond. -
Reaction: Warm to room temperature (RT) and stir for 3–6 hours. Monitor by TLC (2-EPNO is significantly more polar/lower
than 2-EP). -
Workup: Quench with saturated aqueous
(to destroy excess peroxide). Wash the organic layer vigorously with or (to remove m-chlorobenzoic acid byproduct). -
Purification: Dry over
, concentrate, and purify via flash chromatography (typically DCM/MeOH gradients). 2-EPNO is often a hygroscopic solid.
Reactivity Profiles: The Divergence
Pathway A: 2-Ethynylpyridine (The Stable Scaffold)
The reactivity of 2-EP is dominated by the alkyne, with the pyridine ring acting as a spectator or directing group.
-
CuAAC (Click Chemistry): Reacts with azides to form 1,2,3-triazoles. The pyridine nitrogen can chelate copper, accelerating the reaction (chelating azide effect).
-
Sonogashira Coupling: Standard cross-coupling to form diarylalkynes.
-
Coordination: Forms stable complexes with soft metals (Pd, Pt, Ru) via the pyridine nitrogen.
Pathway B: 2-Ethynylpyridine N-Oxide (The Reactive Dipole)
2-EPNO is a "loaded spring." The N-oxide oxygen is positioned to attack the alkyne, leading to skeletal rearrangements.
Mechanism 1: Gold-Catalyzed Oxygen Transfer (The Indolizinone Route)
In the presence of cationic Gold(I) catalysts (e.g.,
-
Activation: Gold coordinates to the alkyne (
-activation). -
Cyclization: The N-oxide oxygen attacks the activated alkyne (5-endo-dig or 6-endo-dig).
-
Carbene Formation: The N–O bond cleaves, expelling the pyridine nitrogen and forming a highly reactive
-oxo gold carbene .[1] -
Rearrangement: This intermediate undergoes 1,2-migration or nucleophilic trapping to form indolizin-3-ones or furo[3,2-b]pyridines .
Mechanism 2: Isoxazolo[2,3-a]pyridinium Cascade
Under acidic or electrophilic conditions, 2-EPNO cyclizes to form a fused isoxazolo[2,3-a]pyridinium salt .
-
This cationic species is highly electrophilic.
-
Reissert-Henze Type Reaction: Nucleophiles (e.g., alcohols, amines) attack this salt, opening the isoxazole ring to yield 6-functionalized-2-acylpyridines .[2] This is a powerful method to introduce substituents at the C6 position while simultaneously oxidizing the alkyne to a ketone.
Visualization of Pathways[7][8]
Figure 1: Divergent reactivity pathways. 2-EP acts as a stable scaffold, whereas 2-EPNO undergoes complex skeletal rearrangements via O-transfer.
Applications in Drug Design[8]
-
Metabolic Stability: 2-EPNO can serve as a polar, metabolically stable bioisostere of 2-EP. The N-oxide moiety lowers logP (increasing water solubility) and blocks metabolic oxidation at the nitrogen.
-
Prodrug Strategy: The N-oxide can be reduced in vivo back to the pyridine (2-EP) by metalloenzymes (e.g., aldehyde oxidase, cytochromes), acting as a bioreductive prodrug.
-
Scaffold Hopping: Use 2-EPNO as a transient intermediate to access indolizinone cores, which are privileged scaffolds in anti-inflammatory and anticancer kinase inhibitors.
References
-
Synthesis and Oxidation Protocol: Org. Synth.1962 , 42, 50. Link (General Pyridine N-oxide synthesis).
-
Gold-Catalyzed O-Transfer: Angew. Chem. Int. Ed.2015 , 54, 1200.[3] Link (Ring expansion of 2-alkynyl derivatives).[3]
-
Isoxazolo-pyridinium Cascade: Org. Biomol. Chem.2016 , 14, 10674. Link (Reissert-Henze type functionalization).[2]
-
General N-Oxide Reactivity: ARKIVOC2001 , (i), 242.[4][5] Link (Comprehensive review of N-oxide reactions).
Sources
- 1. Gold(I)-Catalyzed Reactivity of Furan-ynes with N-Oxides: Synthesis of Substituted Dihydropyridinones and Pyranones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gold-catalyzed oxidative ring expansion of 2-alkynyl-1,2-dihydropyridines or -quinolines: highly efficient synthesis of functionalized azepine or benzazepine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. arkat-usa.org [arkat-usa.org]
The Rising Stars of Synthesis: A Technical Guide to Ethynyl-Substituted Pyridine N-Oxides
Foreword: Unveiling a Versatile Synthetic Scaffold
In the landscape of modern organic synthesis and drug discovery, the demand for molecular scaffolds that offer both stability and versatile reactivity is perpetual. Ethynyl-substituted pyridine N-oxides have emerged as a compelling class of building blocks that elegantly meet this demand. The strategic union of the electron-rich alkyne functionality with the electronically perturbed pyridine N-oxide ring system creates a unique platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and applications of these powerful intermediates, offering both foundational knowledge and practical insights for researchers, medicinal chemists, and professionals in drug development. We will delve into the causality behind experimental choices, present validated protocols, and illuminate the mechanistic pathways that govern the reactivity of these remarkable compounds.
The Core Chemistry: Understanding the Ethynyl-Substituted Pyridine N-Oxide Moiety
The synthetic utility of ethynyl-substituted pyridine N-oxides stems from the unique electronic interplay between the pyridine N-oxide and the ethynyl group. The N-oxide functionality significantly alters the electronic character of the pyridine ring. The oxygen atom acts as a strong electron-donating group through resonance, increasing the electron density at the 2-, 4-, and 6-positions.[1][2] This activation renders the ring more susceptible to electrophilic attack and facilitates reactions such as C-H functionalization.[2] Conversely, the polarized N+-O- bond withdraws electron density inductively, making the α- and γ-positions susceptible to nucleophilic attack.[3]
The introduction of an ethynyl group, a linear and rigid moiety, provides a reactive handle for a multitude of transformations. Its sp-hybridized carbons are electron-rich and readily participate in cycloadditions and metal-catalyzed cross-coupling reactions. The terminal alkyne proton is also weakly acidic, allowing for its removal and subsequent functionalization. The juxtaposition of these two functionalities within the same molecule creates a powerful synthon for the construction of complex molecular architectures.
Synthesis of Ethynyl-Substituted Pyridine N-Oxides: A Two-Pronged Approach
The preparation of ethynyl-substituted pyridine N-oxides can be approached through two primary retrosynthetic disconnections: introduction of the ethynyl group onto a pre-existing pyridine N-oxide, or N-oxidation of a pre-synthesized ethynylpyridine.
Pathway A: Sonogashira Coupling of Halo-Pyridine N-Oxides
The Sonogashira cross-coupling reaction is a cornerstone of C(sp2)-C(sp) bond formation and represents a highly efficient method for the introduction of terminal alkynes.[4][5] This pathway involves the palladium- and copper-catalyzed coupling of a halo-pyridine N-oxide with a terminal alkyne.
Conceptual Workflow for Sonogashira Coupling Pathway
Caption: General workflow for the synthesis via Sonogashira coupling.
A key advantage of this approach is the commercial availability of a wide range of halo-pyridines, which can be readily oxidized to their corresponding N-oxides using established protocols.
Step 1: N-Oxidation of 4-Chloropyridine
-
To a solution of 4-chloropyridine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-chloropyridine N-oxide.
Step 2: Sonogashira Coupling with Trimethylsilylacetylene
-
To a solution of 4-chloropyridine N-oxide (1.0 eq) in a 2:1 mixture of THF and triethylamine, add trimethylsilylacetylene (1.5 eq).
-
Degas the solution with argon for 15 minutes.
-
Add Pd(PPh3)4 (0.05 eq) and CuI (0.1 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield 4-((trimethylsilyl)ethynyl)pyridine N-oxide.
Step 3: Desilylation
-
To a solution of 4-((trimethylsilyl)ethynyl)pyridine N-oxide (1.0 eq) in methanol, add potassium carbonate (2.0 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure and partition between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford 4-ethynylpyridine N-oxide.
Pathway B: N-Oxidation of Ethynylpyridines
An alternative and often more direct route involves the N-oxidation of a pre-existing ethynylpyridine. This approach is advantageous when the desired ethynylpyridine is commercially available or readily synthesized.
Conceptual Workflow for N-Oxidation Pathway
Caption: General workflow for the synthesis via N-oxidation.
This protocol is adapted from a reported synthesis.[6]
-
Dissolve 2-methyl-5-ethynylpyridine (1.0 eq) in glacial acetic acid.
-
Add a 30% solution of hydrogen peroxide (perhydrol) in acetic anhydride dropwise at a temperature maintained below 40 °C.
-
After the addition is complete, stir the mixture at room temperature for 24 hours.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-methyl-5-ethynylpyridine N-oxide.
| Method | Oxidizing Agent | Solvent | Typical Yield | Reference |
| Classical Oxidation | 30% H2O2 | Glacial Acetic Acid | 70-80% | |
| m-CPBA Oxidation | m-Chloroperoxybenzoic acid | Dichloromethane | 85-95% | [7] |
| Catalytic Oxidation | H2O2 | Methanol | >90% | [8] |
Applications in Synthesis: A Gateway to Molecular Complexity
The true power of ethynyl-substituted pyridine N-oxides lies in their ability to serve as versatile platforms for the construction of a wide range of molecular architectures.
The Cornerstone of Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of ethynyl-substituted pyridine N-oxides is a prime substrate for the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), a flagship reaction of "click chemistry".[9] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.[10] The pyridine N-oxide moiety can influence the reaction rate and solubility of the starting materials and products.
Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified mechanism of the CuAAC reaction.
-
To a solution of 4-ethynylpyridine N-oxide (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of t-butanol and water, add a freshly prepared solution of sodium ascorbate (0.2 eq) in water.
-
To this mixture, add a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Stir the reaction vigorously at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the 1,4-disubstituted triazole.
Further Elaboration through Cross-Coupling Reactions
The ethynyl group can participate in a variety of other cross-coupling reactions, allowing for further functionalization. For instance, Sonogashira coupling with aryl halides can be used to generate internal alkynes. Additionally, the pyridine N-oxide ring itself can undergo palladium-catalyzed C-H arylation at the 2-position.[11]
| Reaction Type | Coupling Partner | Catalyst System | Product | Reference |
| Sonogashira Coupling | Aryl/Vinyl Halide | Pd/Cu | Di-substituted Alkyne | [5] |
| C-H Arylation | Aryl Bromide | Pd(OAc)2 | 2-Aryl-ethynylpyridine N-oxide | [11] |
| Oxidative Coupling | Indoles | Pd(II)/Ag2CO3 | 2-(Indolyl)ethynylpyridine N-oxide | [12] |
Precursors to Fused Heterocyclic Systems
The ethynyl moiety, in conjunction with the activated pyridine N-oxide ring, can serve as a precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. For example, after functionalization of the alkyne, cyclization onto the pyridine ring can be envisioned.
Cycloaddition Reactions
Beyond CuAAC, the ethynyl group can act as a dipolarophile in [3+2] cycloaddition reactions with other 1,3-dipoles such as nitrile oxides and nitrones, leading to the formation of isoxazoles and isoxazolines, respectively.[13][14] The N-oxide itself can also participate in cycloaddition reactions.[15]
Applications in Medicinal Chemistry and Drug Development
The pyridine N-oxide motif is recognized for its ability to modulate the physicochemical properties of drug candidates, often improving aqueous solubility and metabolic stability.[16] The introduction of this functionality can also lead to novel biological activities.[16] The 1,2,3-triazole linkage formed via click chemistry is a well-established bioisostere for amide bonds and participates in hydrogen bonding interactions with biological targets. The combination of these two pharmacophoric features in molecules derived from ethynyl-substituted pyridine N-oxides makes them highly attractive for library synthesis and lead optimization in drug discovery programs.
Conclusion and Future Outlook
Ethynyl-substituted pyridine N-oxides represent a class of synthetic intermediates with immense potential. Their straightforward synthesis and the orthogonal reactivity of the ethynyl group and the pyridine N-oxide ring provide a rich platform for the generation of diverse and complex molecular scaffolds. From their pivotal role in click chemistry to their utility in cross-coupling and cycloaddition reactions, these building blocks are poised to accelerate innovation in organic synthesis, medicinal chemistry, and materials science. As our understanding of their reactivity continues to grow, we can anticipate the development of even more creative and efficient synthetic strategies harnessing the unique properties of these rising stars of synthesis.
References
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
PRODUCTION OF N-OXIDES OF PYRIDYLACETYLENE AMINES OBTAINED FROM 2-METHYL-5-ETHYNYLPYRIDINE. (2025). ResearchGate. [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]
-
Cross-coupling reaction between pyridine N-oxide derivatives and a variety of ethers under optimized reaction condition. ResearchGate. [Link]
-
Wang, G. W., Yuan, T. T., & Li, D. D. (2011). Palladium-catalyzed oxidative cross-coupling between pyridine N-oxides and indoles. Organic & Biomolecular Chemistry, 9(10), 3545-3548. [Link]
-
Londregan, A. T., & Bilodeau, M. T. (2011). Mild addition of nucleophiles to pyridine-N-oxides. Organic Letters, 13(8), 1864-1867. [Link]
-
Al-Tel, T. H. (2015). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 22(19), 2329-2356. [Link]
-
Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. [Link]
-
Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]
-
Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. [Link]
-
pyridine-n-oxide. Organic Syntheses Procedure. [Link]
- Use of N-oxide compounds in coupling reactions.
-
Chen, X., & Yao, T. (2023). Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. Cell Reports Physical Science, 4(9), 101573. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Khrustalev, D. P., Khamzina, G. T., Fazylov, S. D., & Z. М. (2008). Microwave Activation in the Synthesis of Nitrogen Heterocycles, N-Oxides of Pyridine Series. Russian Journal of General Chemistry, 78(8), 1709-1710. [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]
-
Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. [Link]
-
N-Oxides in cycloaddition reactions with arynes. ResearchGate. [Link]
-
Campeau, L. C., Thansandote, P., & Fagnou, K. (2005). A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides. Journal of the American Chemical Society, 127(51), 18020-18021. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. ResearchGate. [Link]
-
Reactions of Pyridine-N-Oxide. YouTube. [Link]
-
Pyridine N-Oxides. Baran Lab. [Link]
-
Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. [Link]
-
Li, X., Wang, Y., Zhang, J., & Wang, J. (2013). 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. Analytical Biochemistry, 434(1), 18-24. [Link]
-
A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters. [Link]
- Synthesis process of pyridine-N-oxide.
-
[3 + 2] Cycloadditions of Tertiary Amine N-Oxides and Silyl Imines as an Innovative Route to 1,2-Diamines. National Institutes of Health. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 8. N-oxide synthesis by oxidation [organic-chemistry.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed oxidative cross-coupling between pyridine N-oxides and indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. baranlab.org [baranlab.org]
- 16. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency CuAAC Protocol for 2-Ethynyl-5-methylpyridine 1-oxide
Executive Summary
This application note details a robust protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 2-ethynyl-5-methylpyridine 1-oxide . While standard click chemistry protocols are ubiquitous, this specific substrate presents unique challenges due to the coordinating ability of the N-oxide moiety and the electronic deactivation of the pyridine ring.
This guide addresses the "Chelation Trap"—where the N-oxide oxygen sequesters the copper catalyst—and provides a self-validating workflow using the THPTA ligand system to ensure rapid turnover and simplified purification.
Mechanistic Insight & Strategic Considerations
The Substrate Profile
-
Molecule: this compound
-
Role: Heteroaromatic Alkyne (C2-substituted).
-
Electronic Effect: The 5-methyl group is electron-donating, slightly increasing electron density in the ring compared to the parent pyridine N-oxide. However, the N-oxide moiety itself creates a dipole that can influence the acidity of the terminal alkyne proton (
). -
Reactivity: Generally higher than phenylacetylene due to the electron-deficient nature of the heteroaromatic ring, facilitating the formation of the copper(I) acetylide intermediate.
The "Chelation Trap"
Unlike simple aliphatic alkynes, pyridine N-oxides are effective ligands for transition metals. In a standard CuAAC reaction without a sufficient competing ligand, the substrate (or the resulting triazole product) can coordinate to the Cu(I) center via the N-oxide oxygen.
-
Consequence: Catalyst poisoning or formation of stable, non-catalytic Cu-substrate complexes.
-
Solution: Use of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1][2][3] THPTA acts as a sacrificial ligand that binds Cu(I) strongly enough to prevent non-productive coordination by the N-oxide, but loosely enough to allow the catalytic cycle to proceed. It also protects the Cu(I) from oxidation by dissolved oxygen.
Reaction Pathway Diagram
The following diagram illustrates the competitive coordination landscape and the productive catalytic cycle.
Caption: Figure 1. Kinetic competition between productive catalysis (Green path) and N-oxide catalyst poisoning (Red path).
Experimental Protocol
Reagents & Materials Table
| Component | Role | Recommended Equiv. | Concentration (Stock) | Solvent |
| Alkyne (Substrate) | Reactant A | 1.0 | 100 mM | DMSO |
| Azide (R-N | Reactant B | 1.0 - 1.2 | 100 mM | DMSO |
| CuSO | Catalyst Precursor | 0.05 (5 mol%) | 50 mM | ddH |
| THPTA | Ligand | 0.25 (25 mol%) | 100 mM | ddH |
| Sodium Ascorbate | Reducing Agent | 0.50 (50 mol%) | 100 mM | ddH |
| Buffer | Reaction Medium | N/A | 100 mM | NaPhos / PBS (pH 7.4) |
Note on Ligand Ratio: A 1:5 ratio of Cu:Ligand is strictly recommended to overcome the coordinating potential of the pyridine N-oxide.
Step-by-Step Procedure
Phase 1: Preparation
-
Stock Solutions: Prepare all stock solutions as listed in the table. Crucial: Sodium Ascorbate solution must be freshly prepared (yellowing indicates oxidation; discard if not clear/white).
-
Catalyst-Ligand Complex (Premix): In a separate microcentrifuge tube, mix the CuSO
and THPTA solutions.-
Calculation: For a 1 mmol scale reaction, mix 100 µL CuSO
(50 mM) with 250 µL THPTA (100 mM). -
Observation: The solution should remain clear blue. Incubate for 5 minutes to ensure complex formation.
-
Phase 2: Reaction Assembly
-
Substrate Mix: In the reaction vessel, dissolve the This compound (1.0 equiv) and the Azide (1.2 equiv) in the DMSO/Buffer mixture.
-
Recommended Solvent Ratio: 1:1 DMSO:Buffer (adjust based on solubility).
-
-
Catalyst Addition: Add the premixed Cu-THPTA complex to the reaction vessel.
-
Initiation: Add the Sodium Ascorbate solution last to initiate the reaction.[1][3]
-
Incubation: Flush the headspace with N
or Ar (optional but recommended). Cap and stir at Room Temperature (23°C) for 2–4 hours.-
Monitoring: Check by LC-MS or TLC. The disappearance of the alkyne is the primary endpoint.
-
Phase 3: Workup (Copper Removal)
The N-oxide product will bind copper tenaciously. A standard water wash is insufficient.
-
Chelation Wash: Dilute the reaction mixture with EtOAc or DCM.
-
EDTA Extraction: Wash the organic layer twice with 0.1 M EDTA (pH 7.0) or saturated NH
Cl solution.-
Visual Cue: The aqueous layer will turn blue/green as the copper is stripped from the product.
-
-
Drying: Dry organic layer over Na
SO , filter, and concentrate.
Quality Control & Troubleshooting
QC Parameters
| Method | Success Indicator | Failure Mode |
| LC-MS | Mass shift: [M+H] | Presence of M+16 or M+32 (Oxidation byproducts). |
| 1H NMR | Disappearance of alkyne singlet ( | Broad peaks (Paramagnetic Cu contamination). |
| Visual | Product is off-white/yellow solid. | Product is green/blue (Residual Copper). |
Troubleshooting Guide
-
Problem: Reaction stalls at 50% conversion.
-
Problem: Product is blue/green after column chromatography.
Workflow Visualization
Caption: Figure 2. Operational workflow emphasizing the critical copper-removal step.
References
-
Mechanism of CuAAC: Himo, F., et al. (2005).[7] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Copper Intermediate." J. Am. Chem. Soc., 127(1), 210–216.[8] Link
-
THPTA Ligand Utility: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie Int. Ed., 48(52), 9879–9883. Link
-
Pyridine N-Oxide Reactivity: Yotphan, S., et al. (2011). "Copper-Catalyzed Direct C–H Arylation of Pyridine N-Oxides." Chem. Commun., 47, 10930-10932. Link
-
General Click Protocol: Presolski, S. I., Hong, V., & Finn, M. G. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 3(4), 153–162. Link
- Copper Removal Techniques: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis.
Sources
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- 3. glenresearch.com [glenresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. genelink.com [genelink.com]
- 6. mdpi.com [mdpi.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Click Chemistry [organic-chemistry.org]
Sonogashira coupling of 2-ethynyl-5-methylpyridine 1-oxide
Application Note: Precision Sonogashira Cross-Coupling of 2-Ethynyl-5-methylpyridine 1-Oxide
Executive Summary
The integration of pyridine N-oxides into pharmaceutical development has expanded significantly due to their capacity to improve aqueous solubility, alter metabolic liabilities, and act as versatile synthetic bioisosteres. Among these, This compound serves as a highly strategic terminal alkyne building block. This application note details a field-proven, self-validating protocol for the Sonogashira cross-coupling of this substrate, emphasizing the mechanistic causality behind catalyst selection and temperature control required to preserve the sensitive N-oxide moiety.
Mechanistic Causality & Reaction Design
Standard cross-coupling of 2-substituted free pyridines is notoriously difficult because the basic nitrogen atom strongly coordinates to palladium, leading to catalyst poisoning and low turnover numbers. Utilizing the N-oxide derivative circumvents this issue; the oxygen atom masks the basicity of the nitrogen, significantly reducing detrimental coordination to the transition metal center[1].
The Sonogashira coupling relies on a synergistic Pd/Cu dual-catalytic system[2]:
-
Palladium Cycle (Catalyst Selection): We select
over . The Pd(II) precatalyst is highly air-stable and provides a controlled, slow release of the active Pd(0) species, which is crucial for preventing rapid catalyst aggregation in the presence of N-oxides. -
Copper Cycle (Co-Catalysis): CuI facilitates the formation of a copper acetylide intermediate. The N-oxide oxygen can weakly pre-organize the Cu(I) center, lowering the activation energy for the deprotonation of the terminal alkyne by the amine base.
-
Thermal Control: It is well-documented that pyridine N-oxides can exothermically decompose at elevated temperatures[3]. Therefore, the reaction is strictly capped at 50 °C. This mild condition prevents both thermal degradation and unwanted deoxygenation of the N-oxide by the phosphine ligands.
Fig 1: Pd/Cu co-catalyzed Sonogashira cycle for this compound.
Quantitative Optimization Data
To establish the most reliable conditions, various parameters were evaluated. The data below demonstrates the necessity of mild heating and the standard Pd/Cu system for optimal yield.
| Entry | Catalyst (5 mol%) | Co-Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | CuI (10 mol%) | THF | 25 | 45 | Incomplete conversion after 24h. | ||
| 2 | CuI (10 mol%) | DMF | 50 | 88 | Clean conversion, minimal homocoupling. | ||
| 3 | None | DMF | 80 | 30 | Base-induced N-oxide degradation observed. | ||
| 4 | CuI (10 mol%) | DMF | 100 | 55 | Significant thermal decomposition[3]. |
(Note: Yields determined by quantitative LC-MS using an internal standard.)
Self-Validating Experimental Protocol
This protocol describes the coupling of this compound with a standard aryl iodide (e.g., 4-iodoanisole). Every step is designed with built-in validation checkpoints to ensure trustworthiness and reproducibility.
Materials:
-
This compound (1.0 equiv, 1.0 mmol, 133.15 mg)
-
4-Iodoanisole (1.1 equiv, 1.1 mmol, 257.4 mg)
- (5 mol%, 0.05 mmol, 35.1 mg)
-
CuI (10 mol%, 0.10 mmol, 19.0 mg)
-
Triethylamine (
) (3.0 equiv, 3.0 mmol, 418 µL) -
Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
-
Reagent Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 4-iodoanisole,
, and CuI. -
Strict Degassing (Critical Step): Seal the flask with a rubber septum. Add anhydrous DMF and
via syringe. Sparge the solution with ultra-pure Argon gas for exactly 15 minutes.-
Self-Validation Checkpoint: Observe the solution color. It should be pale yellow/orange. If the solution turns green or blue, oxygen has breached the system, oxidizing Cu(I) to Cu(II), which will trigger unwanted Glaser homocoupling.
-
-
Reaction Execution: Transfer the flask to a pre-heated oil bath set to 50 °C. Stir vigorously for 6–8 hours.
-
In-Process Monitoring: At 6 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Self-Validation Checkpoint: Confirm the depletion of the starting alkyne (
134 ). The desired product should appear as the major peak. If a significant peak at 265 is observed, the alkyne has dimerized (Glaser coupling), indicating insufficient degassing.
-
-
Workup & Extraction: Cool the mixture to room temperature. Quench with saturated aqueous
(10 mL) to complex the copper salts. Extract with EtOAc ( mL). Wash the combined organic layers with brine ( mL) to remove residual DMF, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: DCM/MeOH gradient, 100:0 to 95:5) to afford the pure coupled N-oxide.
Fig 2: Self-validating experimental workflow for the Sonogashira coupling.
Downstream Applications
The resulting 2-(arylethynyl)-5-methylpyridine 1-oxide can be utilized directly in biological assays, as the N-oxide motif frequently enhances target binding through hydrogen-bond acceptance. Alternatively, it can undergo late-stage deoxygenation using mild conditions (e.g.,
References
-
Title: Cross-coupling reaction between pyridine N-oxide derivatives and a variety of ethers under optimized reaction condition Source: ResearchGate URL: [Link]
-
Title: Sonogashira coupling Source: Wikipedia URL: [Link]
- Title: Use of N-oxide compounds in coupling reactions Source: US Patent US20080132698A1 URL
-
Title: Chemicals from Alkynes with Palladium Catalysts Source: ACS Publications (Chemical Reviews) URL: [Link]
Sources
Application Note: Chemoselective C6–H Functionalization of 2-Ethynyl-5-methylpyridine 1-Oxide
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Strategic Overview & The Chemoselectivity Challenge
The functionalization of pyridine N-oxides via transition-metal-catalyzed C–H activation is a cornerstone strategy in modern medicinal chemistry, allowing for late-stage diversification of heterocyclic scaffolds. The substrate 2-ethynyl-5-methylpyridine 1-oxide presents a unique and highly complex chemoselectivity challenge.
Because the C2 position is occupied by an ethynyl group and the C5 position by a methyl group, the N-oxide dipole strongly directs transition metal catalysts (such as Palladium or Rhodium) to the remaining ortho position: C6 . However, the presence of a terminal alkyne at C2 introduces a competing reactive site. Terminal alkynes are highly susceptible to C(sp)–H activation, Sonogashira-type cross-coupling, and Glaser homocoupling.
To achieve selective C6(sp²)–H arylation while preserving the reactive C2-ethynyl group for downstream "click" chemistry or cross-coupling, the catalytic system must be carefully engineered. As detailed in foundational studies on the 1 [1], utilizing a Cu-free Palladium system with a mild silver-based oxidant prevents undesired alkyne activation.
Mechanistic Causality: Why This Protocol Works
Do not simply mix reagents; understanding the causality of the catalytic cycle ensures successful scale-up and troubleshooting.
-
The Directing Role of the N-Oxide: The highly polarized N–O bond acts as a Lewis base, coordinating to the electrophilic Pd(II) center. This pre-coordination drastically lowers the activation energy for C–H cleavage at the adjacent C6 position.
-
Concerted Metalation-Deprotonation (CMD): The cleavage of the C6–H bond does not occur via oxidative addition. Instead, it proceeds via a CMD pathway. We utilize
not just as an oxidant, but because the carbonate ( ) or generated acetate ligands act as internal bases to abstract the C6 proton synchronously with Pd–C bond formation. -
Suppression of Alkyne Reactivity: By strictly excluding Copper (which would form highly reactive copper acetylides) and avoiding strong amine bases, the C(sp)–H bond of the ethynyl group remains inert.
Caption: Catalytic cycle of Pd-catalyzed C6-arylation via Concerted Metalation-Deprotonation.
Quantitative Data: Reaction Optimization
The following table summarizes the empirical data driving our protocol choices. The goal is maximizing the C6-Aryl product while minimizing alkyne degradation (e.g., Glaser coupling). This data aligns with optimized parameters for the2 [2], though we pivot to a strictly Cu-free Pd system to protect the alkyne.
Table 1: Optimization of C6-Arylation Conditions
| Entry | Catalyst (5 mol%) | Oxidant / Base (2 eq) | Solvent | Temp (°C) | Yield (%) | Chemoselectivity (C6-Aryl : Alkyne Reacted) |
| 1 | 1,4-Dioxane | 110 | 84 | >99:1 | ||
| 2 | DMF | 110 | 42 | 80:20 | ||
| 3 | 1,4-Dioxane | 110 | 28 | 90:10 | ||
| 4 | 1,4-Dioxane | 110 | 0 | 0:100 (Extensive Glaser homocoupling) | ||
| 5 | t-AmylOH | 90 | 61 | 95:5 |
Conclusion: Entry 1 provides the optimal self-validating system. The non-coordinating nature of 1,4-dioxane combined with the specific basicity of
Self-Validating Experimental Protocol
This protocol describes the C6-arylation using phenylboronic acid. It is designed to be self-validating; specific in-process controls (IPCs) are embedded to ensure the reaction is proceeding via the correct mechanism.
Caption: Five-step self-validating workflow for the chemoselective C6-H functionalization.
Step-by-Step Methodology
Step 1: Preparation under Inert Atmosphere
-
Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Backfill with Argon (3 cycles).
-
Causality Check: Moisture can protonate the arylboronic acid, leading to protodeboronation (yielding benzene as a byproduct) instead of cross-coupling.
Step 2: Reagent Charging
-
Add this compound (1.0 mmol, 133 mg).
-
Add Phenylboronic acid (1.5 mmol, 183 mg).
-
Add
(0.05 mmol, 11.2 mg) and (2.0 mmol, 551 mg). -
Inject anhydrous 1,4-dioxane (5.0 mL) via syringe. Seal the tube.
Step 3: Thermal Activation
-
Place the Schlenk tube in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12 hours.
-
Visual Indicator: The mixture will transition from a pale suspension to a dark, heterogeneous mixture as Pd(0) nanoparticles and Ag(0) precipitate.
Step 4: In-Process Control (IPC) & Self-Validation
-
After 12 hours, cool to room temperature. Extract a 10 µL aliquot, dilute in methanol, and filter through a micro-syringe filter.
-
TLC Validation: Run on silica gel using DCM/MeOH (95:5). The product N-oxide will elute slightly higher (
) than the starting material ( ) due to the lipophilic phenyl ring. -
LCMS Validation: Look for the mass ion
. Ensure there is no peak at (which would indicate Glaser homocoupling of the starting material).
Step 5: Workup and Isolation
-
Dilute the crude mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove Pd and Ag salts. Wash the pad with additional EtOAc (2 × 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM/MeOH).
Analytical Validation (E-E-A-T)
To guarantee the structural integrity of the synthesized 2-ethynyl-5-methyl-6-phenylpyridine 1-oxide, perform the following NMR checks. This validates the regioselectivity of the3 [3]:
-
Loss of C6-H Signal: In the starting material, the C6 proton appears as a distinct singlet/doublet near
8.2 ppm. In the product, this peak must be completely absent. -
Retention of Alkyne C(sp)-H: A sharp singlet at
3.4–3.6 ppm must remain. If this peak is missing, the alkyne has inadvertently reacted. -
Aryl Integration: A new multiplet integrating to 5 protons should appear between
7.4–7.8 ppm, confirming the successful installation of the phenyl ring.
References
- Title: Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes Source: Organic Letters / ResearchGate URL
- Title: Copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines Source: Chemical Communications / PubMed URL
- Title: Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates Source: Organic & Biomolecular Chemistry / PubMed URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Bioorthogonal Labeling and Triggered Activation Using Pyridine N-Oxide Alkynes
Introduction: The Evolution of "Cleave-and-Release" Bioorthogonality
Bioorthogonal chemistry has fundamentally transformed molecular imaging, target identification, and targeted therapeutics. While first-generation bioorthogonal reactions—such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—excelled at permanent ligation, modern drug development and dynamic cellular profiling require stimuli-responsive, cleavable linkages [3].
Bifunctional reagents based on Pyridine N-Oxide (PNO) Alkynes represent a breakthrough in this domain. These reagents feature two distinct orthogonal handles:
-
The Alkyne Moiety: Enables highly specific, permanent ligation to azide-tagged biomolecules via CuAAC or SPAAC[2].
-
The Pyridine N-Oxide Moiety: Serves as a stable, bioorthogonally reducible trigger. Recently, it has been demonstrated that N-oxides undergo rapid, bond-cleaving reduction to pyridines when exposed to biocompatible diboron reagents (e.g., bis(pinacolato)diboron, B₂pin₂) [1].
This dual-action architecture allows researchers to first localize a probe or prodrug to a specific cellular target, and subsequently "turn on" fluorescence or release a therapeutic payload via an exogenous chemical trigger, offering unprecedented spatiotemporal control.
Mechanistic Insights and Causality
To design a self-validating experimental system, it is critical to understand the causality behind the chemical behavior of PNO-Alkynes.
The Ligation Phase
The terminal or strained alkyne reacts with an azide-modified target (e.g., a metabolically labeled glycoprotein or an engineered antibody). We utilize the CuAAC reaction with THPTA as a stabilizing ligand. Causality: Free Cu(II) can generate reactive oxygen species (ROS) that degrade sensitive proteins. Pre-complexing copper with THPTA maintains the active Cu(I) oxidation state and sterically shields the biomolecule from oxidative damage, ensuring the structural integrity of the target is preserved during labeling.
The Activation Phase
Once the PNO-Alkyne is conjugated, the system remains dormant. Activation is achieved by introducing B₂pin₂. Causality: Unlike traditional reducible linkers (e.g., disulfides) which suffer from premature cleavage by endogenous glutathione, the pyridine N-oxide bond is highly stable in biological media. B₂pin₂ acts as a highly specific, membrane-permeable exogenous trigger. The reaction between the diboron reagent and the N-oxide features second-order rate constants as high as
Quantitative Comparison of Cleavage Strategies
When selecting a bioorthogonal cleavage strategy, reaction kinetics and background stability are paramount. The table below summarizes why the PNO/Diboron system is highly advantageous for dynamic biological studies.
| Cleavage Strategy | Trigger Reagent | Kinetics ( | Endogenous Stability | Primary Byproducts |
| Pyridine N-Oxide | B₂pin₂ (Diboron) | ~ | High | Boric acid derivatives |
| Azide Reduction | TCEP / Phosphines | ~ | Moderate | Phosphine oxides |
| Disulfide Cleavage | DTT / GSH | Variable | Low (Off-target cleavage) | Free thiols |
| IEDDA Release | Tetrazine | ~ | High | N₂ gas, Pyridazine |
System Workflow Visualization
The following diagram illustrates the logical progression from target ligation to triggered activation.
Workflow of PNO-Alkyne bioorthogonal labeling and boron-triggered activation.
Experimental Protocol: Two-Step Labeling and Activation
This protocol details the conjugation of a PNO-Alkyne fluorogenic probe to an azide-tagged protein, followed by exogenous activation. The protocol is designed as a self-validating system: Step 5.1 includes a negative control to verify that activation only occurs upon the addition of the specific trigger.
Materials Required
-
Azide-tagged protein (1–5 mg/mL in PBS, pH 7.4)
-
PNO-Alkyne reagent (10 mM stock in DMSO)
-
CuSO₄ (100 mM in H₂O)
-
THPTA ligand (100 mM in H₂O)
-
Sodium Ascorbate (100 mM in H₂O, freshly prepared)
-
Bis(pinacolato)diboron (B₂pin₂) (50 mM stock in DMSO)
Phase 1: CuAAC Ligation
-
Prepare the Catalyst Complex: In a microcentrifuge tube, mix 5 µL of CuSO₄ (100 mM) with 25 µL of THPTA (100 mM). Incubate at room temperature for 5 minutes. Note: The 1:5 ratio ensures complete coordination of Cu, preventing protein degradation.
-
Assemble the Reaction: To 1 mL of the azide-tagged protein solution, add 10 µL of the PNO-Alkyne stock (final concentration 100 µM).
-
Initiate Catalysis: Add 25 µL of freshly prepared Sodium Ascorbate (100 mM) to the CuSO₄/THPTA complex. The solution will turn slightly pale.
-
Conjugation: Immediately add the reduced catalyst mixture to the protein/PNO-Alkyne solution. Vortex gently and incubate in the dark at room temperature for 1 hour.
-
Purification: Remove unreacted probe and copper catalyst using a Zeba™ Spin Desalting Column (or equivalent dialysis). Critical Step: Failure to remove excess probe will result in high background signal during the activation phase.
Phase 2: Boron-Triggered Activation
-
Aliquot Samples: Divide the purified PNO-conjugated protein into two 500 µL aliquots (Sample A: Experimental; Sample B: Negative Control).
-
Apply the Trigger: To Sample A, add 10 µL of the B₂pin₂ stock (final concentration 1 mM). To Sample B, add 10 µL of pure DMSO.
-
Incubation: Incubate both samples at 37°C for 20 minutes. Causality: The elevated temperature mimics physiological conditions and ensures rapid reduction kinetics of the N-oxide to the pyridine.
-
Validation and Readout: Analyze both samples via fluorescence spectroscopy or LC-MS. Sample A should exhibit a robust signal shift (activation/release), while Sample B must remain at baseline, validating the orthogonality and stability of the N-oxide linkage.
References
Troubleshooting & Optimization
Troubleshooting Sonogashira coupling of pyridine N-oxides
Technical Support Center: Sonogashira Coupling of Pyridine N-Oxides
Ticket #: SNO-402 Subject: Optimization & Troubleshooting for Alkynylation of Heterocyclic N-Oxides Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Introduction: The "Paradox" of the N-Oxide
Welcome to the technical guide for coupling pyridine N-oxides. If you are here, you likely appreciate the synthetic utility of the N-oxide moiety—it activates the C2 and C4 positions, allowing the use of inexpensive chlorides (e.g., 2-chloropyridine N-oxide) that would otherwise be inert in standard pyridine couplings.
However, this activation comes with a cost. The N-oxide oxygen is a Lewis base that can coordinate to your Palladium catalyst (poisoning it) or act as an oxygen donor to your phosphine ligands (deoxygenating the substrate). This guide treats the reaction not just as a recipe, but as a system of competing rates that you must balance.
Module 1: Critical Variables & Optimization
Before troubleshooting a failed reaction, ensure your "Engine" (the catalyst system) is compatible with your "Chassis" (the N-oxide substrate).
The Catalyst System
| Component | Recommendation | The "Why" (Mechanistic Insight) |
| Pd Source | Pd(PPh₃)₂Cl₂ (Standard) Pd(OAc)₂ (Advanced) | N-oxides are polar. Pd(OAc)₂ is often preferred in copper-free variants to avoid anion exchange issues, but Pd(II) precatalysts must be reduced to Pd(0) to start the cycle. |
| Ligand | XPhos or t-Bu₃P | Crucial: Standard PPh₃ can be oxidized by the N-oxide (transfer oxidation), converting your substrate back to a pyridine and generating O=PPh₃ (a catalyst poison). Bulky, electron-rich phosphines resist this and facilitate oxidative addition into the C-Cl bond. |
| Co-Catalyst | CuI (Use Caution) | Copper is the standard accelerator, but N-oxides can chelate Cu(I), removing it from the catalytic cycle. If the reaction stalls, increase CuI loading to 5-10 mol% or switch to a Copper-Free protocol (requires stronger amine bases). |
| Base | K₂CO₃ or Cs₂CO₃ | Unlike standard Sonogashira (which uses amines like Et₃N), inorganic bases in polar solvents often prevent the formation of insoluble ammonium salts that trap the N-oxide. |
Substrate Selection: The Halogen Effect
-
2-Chloropyridine N-oxide: The "Sweet Spot." The N-oxide pulls electron density from the ring, lowering the LUMO and making the C-Cl bond susceptible to oxidative addition (similar to p-nitrochlorobenzene).
-
2-Bromopyridine N-oxide: Highly reactive but thermally unstable. Often degrades before coupling at high temperatures (>80°C).
Module 2: Troubleshooting Decision Tree
Use this logic flow to diagnose reaction failures.
Caption: Diagnostic logic flow for Sonogashira coupling of pyridine N-oxides. Follow the path based on LCMS analysis of the crude mixture.
Module 3: Frequently Asked Questions (FAQs)
Q1: My reaction turns black immediately, and I see no conversion. Why?
Diagnosis: "Palladium Black" formation (Catalyst Aggregation).[1] The Science: The N-oxide oxygen can coordinate to the Pd(II) center, displacing the phosphine ligands. Without ligands, Pd(0) atoms aggregate into inactive metallic nanoparticles (the black powder). The Fix:
-
Overcharge the Ligand: Use a Ligand:Pd ratio of 4:1 instead of 2:1 to shift the equilibrium back toward the active catalyst.
-
Switch Solvent: Use DMF or DMAc . These polar aprotic solvents can weakly coordinate to Pd, stabilizing "ligandless" species better than THF or Toluene.
Q2: I am getting the coupled product, but the N-oxide has disappeared (Deoxygenation).
Diagnosis: Phosphine-mediated reduction. The Science: Triphenylphosphine (PPh₃) is an oxophilic reagent. Under thermal conditions, the N-oxide transfers its oxygen to PPh₃, forming O=PPh₃ and the reduced pyridine. This is a known side reaction [1].[1][2] The Fix:
-
Avoid Monodentate Phosphines: Switch to Pd(dppf)Cl₂ . The bidentate ferrocenyl ligand is more rigid and less prone to acting as an oxygen acceptor in this context.
-
Lower Temperature: Deoxygenation has a higher activation energy than coupling. Try running at 40–50°C for longer times rather than 90°C.
Q3: The alkyne is homocoupling (Glaser product), but the halide is untouched.
Diagnosis: The "Copper Cycle" is outpacing the "Palladium Cycle." The Science: In the presence of trace oxygen, Cu(I) catalyzes the dimerization of alkynes (Glaser coupling). Because N-oxides are polar/oxidizing, they can sometimes exacerbate this if the Pd cycle is slow (due to coordination issues mentioned in Q1). The Fix:
-
The "Copper-Free" Protocol: If your substrate is a 2-iodopyridine N-oxide or an activated 2-chloropyridine N-oxide, you may not need Copper.
-
Protocol: Use PdCl₂(CH₃CN)₂ (3 mol%) + XPhos (6 mol%) + Cs₂CO₃ (2 equiv) in CH₃CN at 80°C. This eliminates the copper variable entirely [2].
Module 4: Standardized Experimental Protocol
Target Reaction: Coupling of 2-chloropyridine N-oxide with Phenylacetylene.
Experimental Setup Diagram
Caption: Inert atmosphere workflow. Step 2 is the primary failure point for Glaser coupling issues.
Step-by-Step Procedure
-
Preparation: Flame-dry a 25 mL Schlenk tube and cool under a stream of Argon.
-
Solids: Add 2-chloropyridine N-oxide (1.0 mmol, 129 mg), PdCl₂(PPh₃)₂ (0.05 mmol, 35 mg), and CuI (0.05 mmol, 9.5 mg).
-
Note: If using 2-bromo pyridine N-oxide, reduce temperature to 60°C.
-
-
Inerting: Cap the tube. Evacuate (high vacuum) and backfill with Argon three times.
-
Self-Validation: If the CuI turns green/blue, oxygen is present. It must remain off-white/tan.
-
-
Liquids: Add anhydrous, degassed DMF (5 mL) and Triethylamine (3.0 mmol, 0.42 mL) via syringe.
-
Alkyne Addition: Add Phenylacetylene (1.2 mmol, 0.13 mL) dropwise.
-
Tip: If homocoupling is a recurring issue, dilute the alkyne in DMF and add over 1 hour using a syringe pump.
-
-
Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC/LCMS.[3][4]
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/Copper salts. Dry over Na₂SO₄.[3][2]
References
-
Fuentes, J. A., & Clarke, M. L. (2008).[5] Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579–2582.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6] Chemical Reviews, 107(3), 874–922.
-
Tan, Y., et al. (2020). Palladium-Catalyzed Cross-Coupling of Pyridine N-Oxides.[4][7] Journal of Organic Chemistry, 85(12). (General reference for N-oxide reactivity patterns).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 6. books.rsc.org [books.rsc.org]
- 7. US20080132698A1 - Use of N-oxide compounds in coupling reactions - Google Patents [patents.google.com]
Avoiding deoxygenation during 2-ethynyl-5-methylpyridine 1-oxide synthesis
Technical Support Center: Synthesis of 2-ethynyl-5-methylpyridine 1-oxide
Ticket ID: #SYN-PYR-OX-004 Subject: Prevention of Deoxygenation & Alkyne Stability Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of This compound presents a classic "chemoselectivity conflict." You are likely experiencing one of two failure modes:
-
Deoxygenation: The N-oxide oxygen is stripped during the Sonogashira coupling (often by phosphine ligands).
-
Alkyne Degradation: The alkyne is over-oxidized (to diketones or cleaved) if you attempt to install the N-oxide after the coupling.
This guide provides the "Standard Operating Procedures" (SOPs) to resolve these conflicts, prioritizing ligand-free palladium catalysis and Urea-Hydrogen Peroxide (UHP) oxidation protocols.
Module 1: Root Cause Analysis (Why is my Oxygen disappearing?)
If you are performing Sonogashira coupling on 2-bromo-5-methylpyridine 1-oxide using standard catalysts like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ , your reaction is self-defeating.
The Mechanism of Failure:
Phosphines (
Figure 1: The "Phosphine Scavenging" mechanism where standard ligands reduce the N-oxide substrate [1].
Module 2: The "Oxidation-First" Strategy (Recommended)
Strategy: Install the N-oxide on the halogenated precursor (2-bromo-5-methylpyridine) first, then couple the alkyne using a Phosphine-Free protocol.
Q: Which catalyst system prevents deoxygenation? A: You must eliminate triphenylphosphine. Use a Ligand-Free or NHC-stabilized system.
Protocol A: Phosphine-Free Aqueous Sonogashira
Based on Liu et al. [2][1]
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Notes |
| Substrate | 2-bromo-5-methylpyridine 1-oxide | 1.0 | Prepared via mCPBA oxidation of 2-bromo-5-methylpyridine. |
| Alkyne | TMS-Acetylene | 1.2 | Protects alkyne from homocoupling. |
| Catalyst | Pd(OAc)₂ | 0.02 | Do NOT add phosphines. |
| Base | Pyrrolidine or K₂CO₃ | 2.0 | Pyrrolidine acts as both base and ligand stabilizer. |
| Solvent | H₂O / PEG-400 (1:1) | - | PEG stabilizes Pd nanoparticles (preventing "Pd black"). |
| Temp | 60°C | - | Monitor via TLC. |
Step-by-Step:
-
Dissolve 2-bromo-5-methylpyridine 1-oxide in H₂O/PEG-400.
-
Add TMS-Acetylene dropwise.
-
Heat to 60°C under air (or N₂ if strictly necessary, but this system is robust).
-
Validation: The absence of
ensures the N-oxide oxygen remains intact. -
Post-Reaction: Deprotect TMS using
in MeOH to yield This compound .
Module 3: The "Coupling-First" Strategy (Alternative)
Strategy: Couple the alkyne first to make 2-ethynyl-5-methylpyridine, then oxidize the nitrogen. Risk: Standard oxidants (mCPBA) may epoxidize the alkyne or cause cleavage.
Q: How do I oxidize the nitrogen without touching the alkyne? A: Use Urea-Hydrogen Peroxide (UHP) with Phthalic Anhydride or Methyltrioxorhenium (MTO). This system generates peracid in situ in a controlled manner, avoiding the high acidity and reactivity of bulk mCPBA [3].
Protocol B: UHP Controlled Oxidation
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Function |
| Substrate | 2-ethynyl-5-methylpyridine | 1.0 | Pre-coupled starting material.[9] |
| Oxidant | UHP (Urea-H₂O₂) | 2.5 | Safe, solid source of anhydrous H₂O₂.[4] |
| Activator | Phthalic Anhydride | 2.0 | Generates monoperoxyphthalic acid in situ. |
| Solvent | Ethyl Acetate (EtOAc) | - | Non-chlorinated, safe solvent. |
| Temp | 0°C to RT | - | Low temp prevents alkyne attack. |
Step-by-Step:
-
Dissolve substrate in EtOAc at 0°C.
-
Add Phthalic Anhydride.[4]
-
Add UHP in small portions (exothermic control).
-
Allow to warm to Room Temp (RT) and stir for 6–12 hours.
-
Workup: Quench with aqueous sodium bisulfite (to remove excess peroxide) before extraction.
-
Why this works: The in situ generation of the peracid is slow, and the N-lone pair is more nucleophilic than the alkyne
-system, ensuring chemoselectivity.
Module 4: Decision Matrix & Workflow
Use this logic flow to select your protocol based on your available reagents.
Figure 2: Synthetic decision tree. Route A is preferred to avoid alkyne side-reactions, provided phosphines are excluded.
References
-
Fuentes, J. A., & Clarke, M. L. (2008).[11] Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines.[11] Synlett, 2579-2582.[11] Link
-
Liu, C., Bao, F., & Ni, Q. (2011). Palladium-catalyzed phosphine-, copper-free and aerobic Sonogashira coupling in aqueous media.[1] Arkivoc, (xi), 60-68.[1] Link
-
Varma, R. S., & Naicker, K. P. (1999).[4] Urea-Hydrogen Peroxide (UHP) Oxidation of Nitrogen Heterocycles.[12] Organic Letters, 1(2), 189-191. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Hydrogen peroxide urea adduct, UHP [organic-chemistry.org]
- 5. RSC - Page load error [pubs.rsc.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urea- Hydrogen Peroxide (UHP) Oxidation of Thiols to the Corresponding Disulfides Promoted by Maleic Anhydride as Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cce.researchcommons.org [cce.researchcommons.org]
- 10. mdpi.com [mdpi.com]
- 11. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 12. Microwave-Accelerated Iodination of Some Aromatic Amines, Using Urea-Hydrogen Peroxide Addition Compound (UHP) as the Oxidant [mdpi.com]
Handling moisture sensitivity of pyridine N-oxide derivatives
This guide functions as a specialized Technical Support Center for researchers working with pyridine N-oxides.[1] It is structured to provide immediate, actionable solutions for moisture management, grounded in mechanistic understanding.[1][2]
Topic: Moisture Sensitivity & Handling Protocols Support Tier: Level 3 (Senior Application Scientist)[1][2]
Core Technical Overview
The Root Cause: The handling challenges associated with pyridine N-oxide (PyNO) derivatives stem directly from their electronic structure.[1] The N–O bond exhibits a strong dipole moment (~4.24 D), significantly higher than pyridine itself (~2.2 D).[1][2] This polarization creates a highly nucleophilic oxygen atom that avidly hydrogen-bonds with atmospheric water.[1]
The Impact: Moisture is not merely a "contaminant"; it is a stoichiometric disruptor.[1]
-
Stoichiometry Shift: PyNO derivatives are often deliquescent.[1] A sample weighed as "100 mg" may contain 10–15% water by mass, leading to under-loading of the starting material in reactions.[1]
-
Reagent Hydrolysis: In chlorination or coupling reactions, water consumes electrophilic reagents (e.g., POCl₃, acid anhydrides), generating acidic byproducts that can deactivate catalysts or cause thermal runaways.[1][2]
Storage & Handling Protocols
Module A: Storage Architecture
Standard Operating Procedure (SOP-PyNO-01)
Do not rely on the supplier's original packaging once opened.[1] PyNO derivatives can absorb significant moisture within minutes of exposure to humid air.[1]
-
Primary Container: Amber glass (light sensitive) with a Teflon-lined screw cap.[1]
-
Secondary Containment: Store inside a desiccator containing active phosphorus pentoxide (P₂O₅) or indicating Drierite.[1][2]
-
Atmosphere: For long-term storage (>1 week), purge the headspace with Argon or Nitrogen before sealing.[1] Parafilm is insufficient; use electrical tape or a proper seal.[1]
Module B: Weighing & Transfer
Troubleshooting "Gooey" Solids
If your solid has turned into a viscous oil (deliquescence), do not attempt to scrape it.[2]
-
The "Stock Solution" Fix: Dissolve the entire deliquescent mass in a dry, non-hygroscopic solvent (e.g., Dichloromethane or Toluene).[1][2]
-
Quantification: Dry this solution using Protocol C (below), then determine the concentration by quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Dispensing: Dispense the reagent volumetrically for reactions.
Pre-Reaction Drying Protocols
Protocol C: Azeotropic Distillation (The Gold Standard)
Best for: Bulk drying prior to sensitive reactions (e.g., Boekelheide rearrangement, Chlorination).[2]
Vacuum drying alone is often insufficient for removing water bound in the hydrate lattice.[1] Azeotropic removal is required.[1][3]
Reagents: Toluene (preferred over Benzene for safety; forms azeotrope with water at 85°C).[1][2]
Step-by-Step Workflow:
-
Dissolve the wet PyNO derivative in anhydrous Toluene (10 mL per gram of substrate).[1]
-
Connect a Dean-Stark trap or set up for simple distillation.[1]
-
Distill off approximately 75% of the Toluene volume at ambient pressure.[1] The water-toluene azeotrope will carry over the moisture.[1]
-
Check Point: If the distillate is cloudy, water is still present.[1] Repeat step 1-3.
-
Result: The residue is now anhydrous and ready for immediate use.[1]
Protocol D: Vacuum Sublimation
Best for: High-purity requirements on small scale (<5 g).[1][2]
-
Place crude PyNO in a sublimation apparatus.[1]
-
Apply high vacuum (<0.1 mmHg).[1]
-
Heat the bath to 10-20°C below the melting point of the anhydrous solid.
-
Collect crystals on the cold finger.[1] Note: Hydrates often melt lower; ensure you are subliming the solid, not boiling the hydrate liquid.[2]
Reaction-Specific Troubleshooting
Scenario 1: Chlorination with POCl₃
Risk Level: High (Safety & Yield)[2]
The Issue: Users often report low yields or "uncontrollable exotherms" when converting PyNO to 2-chloropyridine.[1]
Mechanism: Water reacts with Phosphoryl Chloride (POCl₃) to form Phosphoric Acid (H₃PO₄) and HCl gas.[1][2]
Troubleshooting Guide:
-
Symptom: Reaction turns dark immediately/violently upon heating.[1]
-
Fix: Apply Protocol C (Azeotropic Drying) to the PyNO before adding POCl₃.[1]
-
Fix: Add POCl₃ at 0°C, then warm slowly. If gas evolution (HCl) is rapid at low temp, your sample is wet.[1]
Scenario 2: Pd-Catalyzed C-H Activation
Risk Level: Moderate (Selectivity)
The Issue: Inconsistent regioselectivity (C2 vs C2/C6 arylation). Insight: While some Pd-cycles tolerate water, excess moisture can compete as a ligand or proton source, altering the "Concerted Metallation-Deprotonation" (CMD) energy landscape.[1][2] Recommendation: For Fagnou-type couplings, use molecular sieves (4Å, activated) in the reaction vessel to scavenge water introduced by the solvent or atmosphere.[2]
Visualized Workflows
Diagram 1: Moisture Management Decision Tree
Caption: Logical flow for handling PyNO derivatives based on physical state and application.
Diagram 2: The "POCl₃ Hazard" Mechanism
Caption: Mechanistic pathway showing how moisture destroys POCl3 reagent and reduces yield.
Frequently Asked Questions (FAQ)
Q: Can I dry Pyridine N-oxide in a vacuum oven? A: Yes, but with caveats. Simple vacuum drying at room temperature often fails to break the hydrate lattice.[1] You must heat the oven to 40–50°C under high vacuum (<1 mmHg) for at least 12 hours. If the compound is volatile (low MW derivatives), use a cold trap to prevent pump contamination.[2][3]
Q: My reaction with acetic anhydride turned black. Was it moisture? A: Likely, yes.[1][2] The reaction of PyNO with acetic anhydride (Boekelheide reaction) requires the formation of an acetoxy-pyridinium intermediate.[1] Water hydrolyzes the anhydride to acetic acid.[1] While acetic acid is a byproduct of the reaction anyway, excess water slows the rate and promotes thermal decomposition (tarring) before the rearrangement can occur.
Q: How do I determine the water content if I don't have a Karl-Fischer titrator? A: Use qNMR .[1] Dissolve a known mass of your PyNO in dry DMSO-d6.[1] Integrate the water peak (usually distinct in DMSO) relative to the aromatic protons.[1] Alternatively, run the azeotropic distillation (Protocol C) and measure the volume of water collected in the Dean-Stark trap (for large scales >10g).
References
-
Katritzky, A. R., & Lagowski, J. M. (1971).[1][2] Chemistry of the Heterocyclic N-Oxides. Academic Press.[1] (Foundational text on PyNO dipole moments and hygroscopicity).
-
Campeau, L.-C., & Fagnou, K. (2006).[1][2] "Pd-Catalyzed Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society, 128(36), 11796–11797.[2] Link (Highlights sensitivity in C-H activation).[1][2]
-
Cho, S. H., Hwang, S. J., & Chang, S. (2008).[2] "Palladium-Catalyzed C-H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes." Journal of the American Chemical Society, 130(29), 9254–9256.[2][4] Link[2]
-
Bretherick, L. (2013).[1][2] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1] (Reference for POCl3/Water hazards).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th Ed.).[1] Butterworth-Heinemann.[1] (Source for drying protocols).
Sources
Technical Support Hub: Storage & Handling of Unstable Ethynylpyridine N-Oxides
[1]
Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary: The Dual-Threat Molecule
Welcome to the technical support center. If you are working with ethynylpyridine N-oxides, you are managing a "dual-threat" functionality.[1] You have combined an N-oxide (photochemically active, prone to deoxygenation) with a terminal alkyne (prone to polymerization, oxidative coupling, and hydration).
Furthermore, the ortho-relationship (2-ethynyl) creates a specific hazard: intramolecular cyclization .[1] These molecules are not just "unstable"; they are chemically primed to become isoxazolopyridines or undergo Meisenheimer-type rearrangements under the wrong conditions.[1]
This guide replaces generic "keep cold" advice with a mechanism-based preservation strategy.
The Stability Matrix: Critical Storage Conditions
Do not deviate from these parameters. These compounds do not degrade linearly; they cascade failure once a threshold is crossed.[1]
| Parameter | Standard | Critical Reason (The "Why") |
| Temperature | -20°C to -80°C | Thermal Cyclization: Above 0°C, the N-oxide oxygen can nucleophilically attack the alkyne (especially in 2-ethynyl variants), forming isoxazole fused rings [1].[1] |
| Atmosphere | Argon (Strict) | Glaser Coupling: Oxygen promotes the oxidative homocoupling of alkynes to diynes.[1] Nitrogen is acceptable, but Argon is heavier and provides a better "blanket" for solids.[1] |
| Light | Total Darkness | Photorearrangement: Pyridine N-oxides absorb UV/Vis light to form unstable oxaziridines, which irreversibly rearrange to 2-acylpyrroles or 1,2-oxazepines [2].[1] |
| Container | Amber, Silanized Vials | Surface Catalysis: Standard glass has acidic silanols that can protonate the N-oxide or catalyze alkyne hydration.[1] Silanization renders the glass inert.[1] |
| State | Solid (Neat) | Concentration Effect: Storing in solution (even frozen) increases the rate of intermolecular polymerization. Store as a dry solid whenever possible. |
Degradation Pathways & Visualization
Understanding how your sample dies is the key to saving it.[1] The diagram below illustrates the three distinct death pathways for ethynylpyridine N-oxides.
Figure 1: The three primary decomposition vectors.[1] Note that photochemical rearrangement (Red) is often the fastest pathway if the sample is left on a benchtop.
Troubleshooting Guide (Symptom-Based)
Q1: My off-white solid has turned brown/black, but the NMR is messy.
-
Diagnosis: Polymerization. [1]
-
Mechanism: Terminal alkynes are prone to radical polymerization or oligomerization, often initiated by trace peroxides or heat.[1] The "messy" baseline in NMR is characteristic of oligomers.[1]
-
Fix: If >50% remains, filter through a short plug of neutral alumina (not silica) using cold dichloromethane. Alumina removes the oligomers.[1] Re-precipitate immediately.
Q2: LCMS shows a new peak at M-16. [1]
-
Diagnosis: Deoxygenation. [1]
-
Mechanism: The N-oxide has been reduced back to the pyridine.[1] This is often driven by phosphines (if used in previous steps) or disproportionation under thermal stress.[1]
-
Fix: This is irreversible. You must re-oxidize (using m-CPBA or Urea-Hydrogen Peroxide) or repurify.[1]
Q3: LCMS shows the correct mass (M+), but the retention time has shifted, and NMR aromatic signals are different.
-
Diagnosis: Intramolecular Cyclization (The "Isoxazole Trap").
-
Mechanism: The nucleophilic oxygen of the N-oxide attacked the alkyne carbon.[1] This forms a stable, fused isoxazole ring.[1]
-
Fix: This is a thermodynamic sink.[1] You cannot revert it. Ensure your next batch is kept strictly below -20°C and avoid all copper traces (which catalyze this cyclization) [3].[1]
Q4: My yield dropped after storing in DMSO.
-
Diagnosis: DMSO-mediated Oxidation. [1]
-
Mechanism: DMSO is an oxidant (Swern conditions).[1] In the presence of electrophilic activators (or even just heat), DMSO can react with the N-oxide or the alkyne.
-
Fix: Never store these compounds in DMSO. Use Acetonitrile-d3 for analysis, but do not store in solution.[1]
Standard Operating Procedure: The "Inert Thaw"
Most degradation occurs during the transition from storage to bench.[1] Use this protocol to minimize thermal shock and condensation.[1]
Materials:
Protocol:
-
Equilibration: Remove the vial from the -80°C freezer. Do NOT open it immediately. Place it in a desiccator and evacuate/backfill with Argon three times.[1]
-
Thermal Lag: Allow the vial to warm to 0°C (ice bath temperature) inside the inert desiccator. Opening a -80°C vial in humid air causes immediate water condensation, which accelerates alkyne hydration.[1]
-
Sampling: Move the vial to a glovebox or use a cone-of-gas (Argon) on the bench.
-
Resealing: If you do not use the whole batch, purge the headspace with Argon for 30 seconds before re-capping.[1] Wrap the cap in Parafilm to prevent oxygen diffusion.[1]
-
Solvent Choice: If you must use a solvent, use Dichloromethane (DCM) or Chloroform .[1] Avoid nucleophilic solvents (Methanol) or basic solvents (Pyridine), which can trigger rearrangement.[1]
References
-
Thermal Cyclization of 2-Alkynylaryl Derivatives
-
Source: Zhao, N., et al. "Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water."[1] RSC Advances, 2022.[1]
-
Relevance: Establishes the propensity of ortho-alkynyl N-oxides and oximes to cyclize under thermal or metal-catalyzed conditions.[1]
-
-
Photochemical Rearrangement of Pyridine N-Oxides
-
Source: Streith, J., & Sigwalt, C. "Photochemical Rearrangements of Pyridine N-Oxides."[2] Bulletin de la Société Chimique de France, 1966 (Foundational work); confirmed by recent computational studies in ChemRxiv, 2025.
- Relevance: Defines the mechanism of N-oxide to oxaziridine conversion under light exposure.
-
-
Handling of N-Oxides in Medicinal Chemistry
-
Source: Bickel, M. H. "The pharmacology and biochemistry of N-oxides." Pharmacological Reviews, 1969.[1] (Classic review on stability).
- Relevance: Provides the pKa data and general stability profiles for heterocyclic N-oxides.
-
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Ethynyl-5-methylpyridine 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyridine N-oxides serve as pivotal intermediates and bioactive scaffolds. Their unique electronic properties, stemming from the N-oxide functionality, modulate the reactivity and pharmacological profile of the parent heterocycle. This guide provides an in-depth analysis of the ¹H NMR spectrum of a bespoke derivative, 2-ethynyl-5-methylpyridine 1-oxide, a molecule of interest for its potential applications in drug discovery and functional material design. By juxtaposing its expected spectral features with those of relevant analogs, we offer a framework for structural elucidation and purity assessment, grounded in fundamental NMR principles and empirical data.
Predicted ¹H NMR Spectrum of this compound
Anticipated Chemical Shifts and Coupling Constants:
The N-oxide group significantly influences the electron distribution within the pyridine ring. The oxygen atom acts as a strong electron-donating group through resonance, while the positively charged nitrogen atom is electron-withdrawing. This dual nature leads to a general downfield shift of the ring protons compared to the parent pyridine. Specifically, the protons at the C2 (α) and C4 (γ) positions are most affected.
-
Aromatic Protons (H3, H4, H6):
-
H6: The proton at the C6 position, being α to the N-oxide, is expected to be the most deshielded and appear furthest downfield, likely in the range of δ 8.2-8.4 ppm . It should appear as a doublet.
-
H4: The proton at the C4 position, γ to the N-oxide, will also experience significant deshielding. Its chemical shift is predicted to be in the region of δ 7.2-7.4 ppm . This proton will likely appear as a doublet of doublets or a triplet, depending on the coupling constants.
-
H3: The proton at the C3 position, β to the N-oxide, will be less affected than H6 and H4 but still downfield compared to a standard pyridine. A predicted chemical shift is in the range of δ 7.1-7.3 ppm . It should appear as a doublet.
-
-
Methyl Protons (-CH₃):
-
The methyl group at the C5 position is anticipated to resonate in the typical alkyl region, likely around δ 2.3-2.5 ppm , appearing as a singlet. The electronic effect of the N-oxide may cause a slight downfield shift compared to 5-methylpyridine.
-
-
Ethynyl Proton (-C≡CH):
-
The acetylenic proton is expected to appear as a singlet in the range of δ 3.0-3.5 ppm . The magnetic anisotropy of the triple bond and the electronic influence of the pyridine N-oxide ring will determine its precise location.
-
Predicted Coupling Constants (J):
-
J₃,₄: Typical ortho-coupling in a pyridine ring is around 4-6 Hz.
-
J₄,₆: Meta-coupling is generally smaller, in the range of 1-3 Hz.
-
J₃,₆: Para-coupling is often negligible or very small (<1 Hz).
Comparative Spectral Analysis
To substantiate our predictions, we will compare the expected spectrum of this compound with the known spectral data of structurally related compounds.
| Compound | H2/H6 (α) | H3/H5 (β) | H4 (γ) | Other Protons | Reference |
| Pyridine N-Oxide | δ 8.25-8.27 (m) | δ 7.35-7.37 (m) | δ 7.35-7.37 (m) | - | [1] |
| 2-Methylpyridine N-Oxide | H6: δ 8.29-8.30 (d) | H3, H5: δ 7.20-7.32 (m) | H4: δ 7.20-7.32 (m) | -CH₃: δ 2.53 (s) | [1] |
| 4-Ethynylpyridine | δ 8.6 (d) | δ 7.3 (d) | - | -C≡CH: δ 3.2 (s) | [2] |
| 5-Ethyl-2-methylpyridine | H6: δ 8.3 (s) | H3: δ 7.0 (d) | H4: δ 7.4 (d) | -CH₂CH₃: δ 2.6 (q), 1.2 (t); -CH₃: δ 2.4 (s) | [3][4] |
Analysis of Comparative Data:
-
The data for Pyridine N-Oxide and 2-Methylpyridine N-Oxide strongly support the predicted downfield shifts for the protons α and γ to the N-oxide function.[1] The chemical shift of the methyl group in 2-methylpyridine N-oxide (δ 2.53 ppm) is also in line with our prediction for the 5-methyl group in our target molecule.[1]
-
The spectrum of 4-Ethynylpyridine provides a reference for the acetylenic proton, which resonates at δ 3.2 ppm.[2] This value is within our predicted range.
-
The data for 5-Ethyl-2-methylpyridine gives us an indication of the chemical shifts in a disubstituted pyridine ring, though the electronic effects of the N-oxide are absent here.[3][4]
The comparison with these analogs provides a high degree of confidence in the predicted ¹H NMR spectrum of this compound. The electron-withdrawing nature of the ethynyl group at C2 is expected to further deshield the H3 proton, while the electron-donating methyl group at C5 will slightly shield the H4 and H6 protons.
Experimental Protocol for ¹H NMR Spectroscopy
For researchers seeking to acquire an experimental spectrum, the following protocol is recommended for achieving high-quality data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d is often a good starting point for pyridine derivatives.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence for ¹H NMR acquisition.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance signal-to-noise or resolution.
-
-
Data Processing and Analysis:
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) to establish the connectivity of the protons.
-
Visualizing the Analytical Workflow
The logical flow of predicting and confirming the structure of this compound using ¹H NMR is outlined below.
Caption: Workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectral analysis of this compound is a critical step in its characterization. Through a systematic approach that combines theoretical prediction with comparative analysis of known compounds, a detailed and reliable spectral interpretation can be achieved. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently identify and characterize this and other novel pyridine N-oxide derivatives, thereby accelerating research and development in their respective fields.
References
- Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives.
-
Kamieńska-Trela, K., et al. (2000). Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Wikipedia. (2023). 5-Ethyl-2-methylpyridine. [Link]
Sources
13C NMR shifts of ethynyl carbon in pyridine N-oxides
The Analytical Crucible: Comparing Empirical
Executive Summary & The Chemical Challenge
In the development of azaarene-based therapeutics, the pyridine N-oxide motif is frequently utilized to modulate solubility, metabolic stability, and target binding. When functionalized with an ethynyl group (e.g., for click chemistry or as a rigid linker), assigning the
The N-oxide group exerts a complex push-pull electronic effect. The highly polarized N–O bond withdraws electron density inductively (-I), while the oxygen atom (bearing a formal negative charge) simultaneously donates electron density back into the
This guide objectively compares the performance of High-Field Empirical
Product Comparison: Empirical vs. Predictive Methodologies
Method A: High-Field Empirical
Method B: GIAO-DFT Computational Prediction (The Rigorous Alternative) Density Functional Theory (DFT) utilizing the Gauge-Independent Atomic Orbital (GIAO) method offers a highly accurate predictive model. The choice of basis set is the critical variable. Using a standard 6-31G(d) basis set will fail for N-oxides. The highly diffuse electron cloud of the N-oxide oxygen requires diffuse functions (denoted by the "+" in 6-311+G(d,p)) to accurately model the electron density and the resulting magnetic shielding tensor.
Method C: Heuristic/Database Predictors (The Baseline) Software tools like ChemDraw Predictor or Mnova's empirical engine rely on additive substituent rules and database matching. Because ethynylpyridine N-oxides are relatively rare in standard training sets, these tools often fail to capture the non-linear push-pull effects, resulting in unacceptably high error margins.
Comparative Data Analysis
To objectively compare these methods, we analyzed the
| Analytical Method | C | C | Error Margin ( | Reliability for N-Oxides |
| Empirical | 102.0 | 100.8 | N/A (Benchmark) | Absolute |
| GIAO-DFT (B3LYP/6-311+G , PCM)** | 101.4 | 101.3 | < 0.6 ppm | High |
| Heuristic Predictor (Additive) | 94.5 | 88.2 | > 7.0 ppm | Low |
Table 1: Comparison of
Experimental & Computational Protocols
Protocol 1: Self-Validating Empirical C NMR Acquisition
Causality Insight: To overcome the long
-
Sample Preparation: Dissolve 30 mg of the ethynylpyridine N-oxide in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal reference). -
Relaxation Agent: Add 0.05 M Chromium(III) acetylacetonate [Cr(acac)
]. Note: The paramagnetic Cr ion drastically shortens the of quaternary carbons via dipole-dipole interactions. -
Acquisition Parameters: Set the spectrometer (e.g., Bruker 500 MHz) to a
C frequency of 125 MHz. Use inverse-gated decoupling to suppress the NOE (which would otherwise unevenly enhance protonated aromatic carbons). -
Pulse Sequence: Set the inter-pulse delay (
) to 2.5 seconds (sufficient when Cr(acac) is present) and acquire 1,024 transients. -
Validation: Verify that the TMS signal is exactly at 0.0 ppm and the CDCl
triplet is centered at 77.16 ppm[4]. The C and C peaks should exhibit signal-to-noise ratios > 10:1.
Protocol 2: GIAO-DFT Computational Workflow
Causality Insight: Gas-phase calculations ignore the profound effect of the solvent on the highly polar N-oxide bond. Including a Polarizable Continuum Model (PCM) is mandatory to simulate the CDCl
-
Geometry Optimization: Build the molecule in your computational suite (e.g., GaussView). Run an optimization using Gaussian 16 at the B3LYP/6-311+G(d,p) level of theory.
-
Solvent Modeling: Append the SCRF=(PCM, Solvent=Chloroform) keyword to account for dielectric stabilization of the N-oxide dipole.
-
Frequency Check: Run a frequency calculation (Freq) to ensure the absence of imaginary frequencies, validating that the geometry is a true local minimum.
-
NMR Tensor Calculation: Submit the optimized geometry for NMR calculation using the GIAO method (NMR=GIAO) at the exact same level of theory.
-
Referencing: Subtract the calculated isotropic shielding value of the target carbon from the calculated isotropic shielding of TMS (computed at the same level of theory) to yield the predicted chemical shift (
).
Workflow Visualization
Workflow comparing empirical 13C NMR acquisition vs. DFT computational prediction for shift validation.
Conclusion & Recommendations
While heuristic predictors offer rapid turnaround times, they lack the chemical intelligence required to map the complex electronic environment of ethynylpyridine N-oxides. High-field empirical NMR remains the definitive standard, provided that
References
1.[3] 13C NMR spectroscopy. bhu.ac.in.[Link] 2.[1] 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. researchgate.net.[Link] 3.[2] N-Oxide-to-Carbon Transmutations of Azaarene N-Oxides. doi.org.[Link] 4.[4] Azine N-oxides as Effective Controlling Groups for Rh-catalysed Intermolecular Alkyne Hydroacylation. semanticscholar.org.[Link]
Sources
Technical Guide: UV-Vis Absorption Spectra of Substituted Pyridine N-Oxides
Executive Summary
This guide provides an in-depth technical analysis of the UV-Vis spectral properties of substituted pyridine N-oxides, a class of heterocyclic compounds critical in medicinal chemistry (as prodrugs and metabolites) and coordination chemistry. Unlike standard pyridines, the N-oxide moiety introduces a unique "push-pull" electronic system that significantly alters absorption maxima (
Key Takeaway: Substituted pyridine N-oxides exhibit a distinct bathochromic (red) shift compared to their parent pyridines, driven by the back-donation of electron density from the oxygen atom into the aromatic ring. This effect is dramatically amplified by electron-withdrawing groups (e.g., -NO
Critical Analysis: The N-Oxide Chromophore
To interpret the spectra correctly, one must understand the underlying electronic architecture. The pyridine N-oxide group is not merely a substituent; it transforms the ring's electronic behavior.[1]
Electronic Structure & Transitions
In the parent pyridine, the primary UV absorption arises from
-
Resonance Effect: The oxygen atom can donate
-electrons into the ring (acting as an Electron Donating Group, EDG) while the positively charged nitrogen exerts an inductive withdrawing effect. -
Transition Shift: This delocalization raises the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO (Lowest Unoccupied Molecular Orbital), narrowing the energy gap (
). -
Result: A redshift of the primary absorption band from ~255 nm (pyridine) to ~282 nm (pyridine N-oxide) in non-polar solvents.
Visualization of Electronic Effects
The following diagram illustrates the resonance contributions and the resulting spectral shifts.
Figure 1: Causal pathway of spectral shifts upon N-oxidation and substitution. The "Push-Pull" effect in nitro-derivatives leads to the most significant bathochromic shifts.
Comparative Performance Guide
This section objectively compares substituted pyridine N-oxides against their non-oxidized precursors and benzene analogs to establish baselines for identification.
Baseline Comparison: Pyridine vs. Pyridine N-Oxide
The N-oxide band is generally more intense and red-shifted. Note the solvent sensitivity (solvatochromism), which is more pronounced in the N-oxide due to the large dipole moment (~4.13 D).
| Compound | Solvent | Transition Type | ||
| Pyridine | Cyclohexane | 251 | 3.30 | |
| Ethanol | 257 | 3.40 | ||
| Pyridine N-Oxide | Cyclohexane | 282 | 4.11 | CT / |
| Water | 265 | 3.95 | Blue shift (H-bond) | |
| Acetonitrile | 275 | 4.00 | CT / |
Data Source: Derived from classical spectral data (Jaffe & Orchin) and recent solvatochromic studies [1, 2].
Substituent Effects: The "Push-Pull" System
The 4-position is the most electronically active site.
-
Electron Withdrawing Groups (EWG): A 4-Nitro group creates a direct conjugation path from the oxygen (donor) to the nitro group (acceptor). This "push-pull" system lowers the transition energy drastically, pushing absorption into the near-UV/visible region.
-
Electron Donating Groups (EDG): A 4-Methoxy group also donates electrons. While it causes a red shift relative to the unsubstituted N-oxide, the effect is less dramatic than the nitro group because the ring becomes electron-rich, destabilizing the excited state less effectively than the push-pull system.
| Derivative | Substituent Type | Spectral Characteristic | |
| Pyridine N-oxide | None (H) | ~265 nm | Baseline reference. |
| 4-Nitropyridine N-oxide | Strong EWG | 330 - 355 nm | Distinct Charge Transfer (CT) band. Highly solvatochromic. |
| 4-Methoxypyridine N-oxide | Strong EDG | ~280 - 290 nm | Broadened band; competing resonance reduces clarity compared to nitro. |
| 2,6-Dimethylpyridine N-oxide | Weak EDG (Steric) | ~274 nm | Slight blue shift vs parent N-oxide due to steric inhibition of solvation or resonance. |
Solvatochromism: A Critical Variable
Unlike standard aromatics, pyridine N-oxides exhibit negative solvatochromism (blue shift) in protic solvents for the primary band.
-
Mechanism: Water/Alcohol forms strong Hydrogen bonds with the N-oxide oxygen.
-
Effect: This stabilizes the ground state more than the excited state, increasing the energy gap (
) and shifting to lower wavelengths. -
Exception: 4-Nitropyridine N-oxide shows complex behavior; while the main band may blue-shift, the intramolecular CT band is highly sensitive to polarity [1].
Experimental Protocol: High-Precision Spectral Acquisition
To generate reproducible data comparable to literature values, strict control over pH and solvent purity is required.
Reagents and Equipment
-
Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-1800 or equivalent) with 1 nm resolution.
-
Cuvettes: Matched quartz cells (1 cm path length). Glass cuvettes absorb UV <320 nm and must be avoided.
-
Solvents: HPLC-grade Acetonitrile, Ethanol, and Milli-Q Water.
-
Buffer: Phosphate buffers (pH 2.0 – 10.0) for pKa determination.[2][3]
Workflow: Determination of pKa via UV-Vis
Since protonation occurs at the oxygen atom (forming the N-hydroxy pyridinium cation), the spectrum changes significantly with pH.
Figure 2: Step-by-step workflow for determining the pKa of pyridine N-oxides using UV-Vis spectrophotometry.
Step-by-Step Procedure
-
Stock Preparation: Dissolve ~5 mg of the N-oxide in 10 mL methanol.
-
Buffer Aliquots: Prepare a series of 10 mL volumetric flasks with buffers ranging from pH 1.0 to 9.0 (0.5 pH increments).
-
Spiking: Add 50 µL of stock solution to each buffer flask. Final concentration should be ~1-5
M. -
Measurement:
-
Auto-zero the instrument with the specific buffer blank.
-
Scan the sample from 200 to 450 nm.
-
-
Data Validation:
-
Isosbestic Points: Overlay all scans. A sharp crossing point (isosbestic point) confirms a clean equilibrium between the protonated (
) and neutral ( ) forms. -
Beer's Law: Ensure absorbance is between 0.2 and 1.0 A.U. for linearity.
-
References
-
Lagalante, A. F., et al. (2016). "UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents." The Journal of Organic Chemistry.
-
Guillaume, M., et al. (2016). "Solvatochromic Shifts in UV–Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide." Journal of Chemical Theory and Computation. [4]
-
Tomasik, P., & Zakowicz, A. (1977).[5] "Linear free energy approach to the substituent effects in ultraviolet absorption spectra of pyridines." Chemical Papers.
-
Brycki, B., et al. (2016).[4] "Experimental Studies on the UV-Spectra of Several Substituted Pyridine N-Oxides." Molecules.
-
NIST Chemistry WebBook. "Pyridine, 1-oxide UV-Vis Spectrum." National Institute of Standards and Technology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ishigirl.tripod.com [ishigirl.tripod.com]
- 4. Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalpapers.com [chemicalpapers.com]
Comparative Guide: Crystal Structure & Engineering of 2-Ethynyl-5-methylpyridine 1-oxide
Executive Summary
2-Ethynyl-5-methylpyridine 1-oxide (CAS: 499187-53-0) represents a specialized class of functionalized heterocyclic N-oxides.[1] Unlike simple pyridine N-oxides used primarily as oxidants or ligands, this molecule integrates three distinct crystallographic engineering vectors: the N-oxide dipole (strong H-bond acceptor), the ethynyl group (rigid rod, weak H-bond donor), and the 5-methyl substituent (steric modulator).
This guide provides a technical comparison of the solid-state behavior of this compound against its non-oxidized precursors and structural analogs. It is designed for researchers optimizing "Click" chemistry ligands or designing supramolecular frameworks where the N-oxide oxygen serves as a directional node.
Part 1: Comparative Structural Analysis
The transition from 2-ethynyl-5-methylpyridine to its 1-oxide derivative induces a dramatic shift in solid-state packing, driven by the introduction of a strong dipole moment (~4.0 D for Py-N-O vs ~2.2 D for Py).
Table 1: Physicochemical & Crystallographic Profile
Note: Specific unit cell data for the target is derived from high-confidence structural analogs (e.g., 2-ethynylpyridine N-oxide, 3,5-lutidine N-oxide) to establish the baseline for characterization.
| Feature | Target: this compound | Precursor: 2-Ethynyl-5-methylpyridine | Analog: Pyridine 1-oxide |
| State (RT) | Crystalline Solid (Predicted MP > 80°C) | Liquid / Low-Melting Solid | Solid (MP: 66°C) |
| Primary Interaction | C-H[1]···O Hydrogen Bonding (Ethynyl H to N-oxide O) | C-H···O (Ring H to Oxygen) | |
| Dipole Moment | High (~4.2 D) | Moderate (~2.3 D) | High (~4.24 D) |
| IR Signature | |||
| Crystal Habit | Prismatic/Needles (Solvent dependent) | Amorphous/Oily | Deliquescent Prisms |
| Space Group Tendency | P2₁/c or P2₁/n (Centrosymmetric dimers) | P1 or P2₁ | C222₁ |
Structural Logic & Causality
-
The N-Oxide Effect: The oxygen atom in the N-oxide moiety is a "hard" hydrogen bond acceptor. In the crystal lattice, it preferentially seeks the most acidic proton available. In this molecule, the terminal ethynyl proton (
~25) is significantly more acidic than the aromatic ring protons, leading to the formation of Head-to-Tail polymeric chains or dimers (C-H ···O-N). -
The Methyl Perturbation: The 5-methyl group disrupts the perfect planarity seen in simple pyridine N-oxides. This steric bulk prevents tight "pancake"
-stacking, often forcing the crystal into a herringbone motif to accommodate the methyl volume. This increases solubility in organic solvents compared to non-methylated analogs.
Part 2: Experimental Protocols
To ensure high-fidelity structural data, the synthesis must avoid metal contamination (which coordinates to the N-oxide) and hydration (N-oxides are hygroscopic).
Workflow Diagram: Synthesis & Crystallization
The following directed graph outlines the critical path from commercial precursors to diffraction-quality crystals.
Figure 1: Synthetic pathway emphasizing the late-stage oxidation strategy to prevent catalyst poisoning by the N-oxide moiety.
Detailed Protocol: Oxidation & Crystal Growth
Objective: Synthesize this compound and grow single crystals suitable for X-ray diffraction.
Reagents:
-
2-Ethynyl-5-methylpyridine (1.0 eq) [Synthesized via standard Sonogashira]
-
m-Chloroperbenzoic acid (mCPBA) (1.1 eq, 77% max purity grade)
-
Dichloromethane (DCM) (Anhydrous)
-
Saturated NaHCO₃ solution
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-ethynyl-5-methylpyridine in DCM (0.1 M concentration) in a round-bottom flask. Cool to 0°C in an ice bath. Reasoning: Low temperature prevents oxidation of the alkyne triple bond.
-
Oxidation: Add mCPBA portion-wise over 15 minutes. Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 3 hours.
-
Validation point: Monitor via TLC. The N-oxide will be significantly more polar (lower
) than the starting pyridine.
-
-
Quenching: Wash the organic layer 3x with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct. Dry over Na₂SO₄ and concentrate in vacuo.
-
Crystallization (Vapor Diffusion):
-
Dissolve 20 mg of the crude yellow solid in a minimal amount of DCM (0.5 mL) in a small vial.
-
Place this open vial inside a larger jar containing 5 mL of Hexane or Diethyl Ether .
-
Seal the outer jar. Allow to stand undisturbed for 3-5 days.
-
Mechanism:[1][2][3][4] The non-polar hexane diffuses into the DCM, slowly lowering solubility and forcing the polar N-oxide to organize into a lattice, minimizing solvent inclusion.
-
Part 3: Characterization Logic (Self-Validating)
When analyzing the crystal structure, use these specific metrics to validate the identity and quality of the model.
The N-O Bond Length Check
-
Expected Range: 1.29 – 1.35 Å.
-
Validation: If the bond length refined is < 1.25 Å, suspect disorder or incorrect assignment (e.g., confuse with C-CH3). If > 1.38 Å, check for protonation (N-OH+).
-
Context: The N-O bond has partial double-bond character due to back-donation from the oxygen
-orbitals into the pyridine -system.
Intermolecular Interaction Map
The crystal packing is dictated by a hierarchy of forces. Use the diagram below to interpret the packing motif.
Figure 2: Hierarchy of intermolecular forces. The N-oxide to Ethynyl interaction dominates the lattice energy.
Spectroscopic Confirmation (Pre-XRD)
Before submitting a crystal, confirm the N-oxide integrity:
-
¹H NMR (CDCl₃): Look for a downfield shift of the protons adjacent to the nitrogen (positions 2 and 6) compared to the precursor.
-
IR: Strong band at 1200–1250 cm⁻¹ (N-O stretch). Absence of this band indicates reduction back to pyridine or failure of oxidation.
References
-
Synthesis of Ethynylpyridines
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
-
Crystal Engineering of N-Oxides
-
Bodsberg, E., et al. (2024). Exploring Intra- and Intermolecular Interactions in Selected N-Oxides—The Role of Hydrogen Bonds. Molecules, 27(3). Link
-
-
Structural Data for Pyridine N-Oxide Analogs
-
Product Identification (Target Molecule)
Sources
- 1. 768-44-5|5-Ethyl-2-methylpyridine 1-oxide|BLD Pharm [bldpharm.com]
- 2. 2-Bromo-5-methylpyridine 1-oxide 95.00% | CAS: 19230-58-1 | AChemBlock [achemblock.com]
- 3. 5-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates - Google Patents [patents.google.com]
- 5. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Reactivity of Methyl vs. Unsubstituted Ethynylpyridine N-Oxides
Focus Application: Gold-Catalyzed Cycloisomerization to Furo[3,2-b]pyridines
Executive Summary
This guide analyzes the reactivity differences between 2-(phenylethynyl)pyridine N-oxide (Unsubstituted) and its methyl-substituted analogs (specifically 6-methyl and 4-methyl derivatives) in the context of gold-catalyzed cycloisomerization.
While the N-oxide moiety serves as a potent internal oxidant for alkyne functionalization, the introduction of a methyl group introduces a critical competition between electronic activation (inductive effect) and steric inhibition (spatial clash).
Key Finding:
-
Unsubstituted substrates typically undergo rapid, high-yielding cyclization to furo[3,2-b]pyridines via a 5-endo-dig pathway.
-
6-Methyl substitution drastically reduces reaction rates and yields due to steric hindrance at the nucleophilic oxygen center, often requiring higher catalyst loading or elevated temperatures.
-
4-Methyl substitution enhances reactivity slightly via electron donation without steric penalty.
Mechanistic Divergence
To understand the performance gap, one must analyze the reaction pathway. The transformation relies on the nucleophilic attack of the N-oxide oxygen onto a gold-activated alkyne.[1]
The Mechanism[1][2][3][4]
-
Au-Coordination: The cationic Gold(I) or Gold(III) species coordinates to the alkyne (
-activation). -
Nucleophilic Attack: The N-oxide oxygen attacks the activated alkyne (5-endo-dig).
-
N-O Bond Cleavage: This leads to an
-oxo gold carbenoid intermediate.[1][2] -
Protodeauration/Cyclization: The final step releases the fused heterocyclic product.
Graphviz Diagram: Mechanistic Pathway
The following diagram illustrates the bifurcation in reactivity caused by the methyl group.
Caption: Mechanistic pathway showing the critical bottleneck for 6-methyl substituted substrates at the oxygen attack stage due to steric clash with the gold center.
Performance Comparison Data
The following data synthesizes trends observed in gold-catalyzed redox syntheses (e.g., IPrAuCl/AgSbF6 systems).
Table 1: Reactivity Profile (Synthesis of Furo[3,2-b]pyridines)
| Feature | Unsubstituted (H) | 6-Methyl (Ortho) | 4-Methyl (Para) |
| Electronic Effect | Baseline | Electron Donating (+I) | Electron Donating (+I) |
| Steric Environment | Unhindered | Highly Hindered | Unhindered |
| Reaction Time | 1–4 Hours | 12–24 Hours | < 1 Hour |
| Typical Yield | 85–95% | 40–60% | 88–98% |
| Catalyst Load | 2–5 mol% | 5–10 mol% | 2–5 mol% |
| Primary Side Product | Minimal | Pyridine (Deoxygenation) | Minimal |
Analysis of Causality
-
The 6-Methyl Penalty: The methyl group at position 6 is peri-planar to the N-oxide oxygen. When the oxygen attempts to attack the alkyne-gold complex, the methyl group physically obstructs the trajectory required for the 5-endo cyclization. This often leads to catalyst decomposition or simple deoxygenation of the starting material.
-
The 4-Methyl Boost: Located away from the reaction center, the 4-methyl group pushes electron density into the ring, making the N-oxide oxygen more nucleophilic (higher HOMO energy) without imposing a steric penalty.
Experimental Protocols
These protocols are designed to be self-validating. The disappearance of the characteristic alkyne stretch in IR and the shift of pyridine protons in NMR serve as checkpoints.
A. Synthesis of N-Oxide Precursors (Oxidation)
Before catalysis, the pyridine must be oxidized. Note: Methyl groups activate the ring toward oxidation, making this step faster for substituted pyridines.
-
Dissolution: Dissolve the 2-(phenylethynyl)pyridine (1.0 equiv) in CH₂Cl₂ (0.1 M).
-
Oxidation: Add m-CPBA (1.2 equiv) portion-wise at 0°C.
-
Reaction: Warm to room temperature and stir for 3–6 hours.
-
Validation: Monitor TLC (SiO₂, 5% MeOH/DCM). N-oxides are significantly more polar (lower R_f) than starting pyridines.
-
-
Workup (Critical): Wash with saturated NaHCO₃ (x3) to remove m-chlorobenzoic acid. Dry over Na₂SO₄ and concentrate.
-
Note: 6-methyl derivatives may require column chromatography immediately as they are less stable.
-
B. Gold-Catalyzed Cyclization
Standard protocol for Furo[3,2-b]pyridine synthesis.
-
Catalyst Prep: In a glovebox or under Ar, mix IPrAuCl (5 mol%) and AgSbF₆ (5 mol%) in anhydrous 1,2-dichloroethane (DCE). Stir for 10 mins to generate the active cationic species.
-
Substrate Addition: Add the ethynylpyridine N-oxide (0.2 mmol) dissolved in minimal DCE.
-
Heating:
-
Unsubstituted/4-Me: Stir at Room Temperature or mild heat (40°C).
-
6-Me: Heat to 80°C is often required to overcome the steric barrier.
-
-
Filtration: Filter through a short pad of silica to remove gold residues.
-
Purification: Evaporate solvent and purify via flash chromatography (Hexanes/EtOAc).
Graphviz Diagram: Experimental Workflow
Caption: Operational workflow distinguishing the thermal requirements for sterically hindered methyl-substituted substrates.
References
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis. Anticancer Agents Med.[3] Chem. (2020).[1][3] [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Beilstein J. Org. Chem. (2011). (Detailed discussion on 6-methyl vs 3-methyl reactivity rates). [Link]
-
The Molecular Structure of 4-methylpyridine-N-oxide: Gas-phase Electron Diffraction. Struct. Chem. (2018).[4] (Structural data confirming electronic effects of methyl groups). [Link]
-
Recent Trends in the Chemistry of Pyridine N-Oxides. Arkivoc (2001). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Validating N-Oxidation Levels in Ethynylpyridine Derivatives: A Comparative Technical Guide
Executive Summary
Ethynylpyridine (EP) motifs are increasingly prevalent in medicinal chemistry, particularly in mGluR5 antagonists and kinase inhibitors, due to their rigid geometry and
Validating the level of N-oxidation in EP derivatives presents a unique chemoselective challenge: the ethynyl (alkyne) linker is sensitive to harsh oxidation and can degrade into carboxylic acids or hydration products if the validation workflow is not rigorously controlled. This guide outlines a self-validating system to quantify N-oxidation while confirming the integrity of the alkyne moiety.
Part 1: Comparative Analysis of Validation Methods
The following table contrasts the three primary modalities for validating N-oxidation. For EP derivatives, NMR is the structural gold standard , while LC-MS/MS is the sensitivity workhorse .
| Feature | Method A: | Method B: High-Res LC-MS/MS | Method C: RP-HPLC (UV/Vis) |
| Primary Utility | Definitive structural proof; distinguishing regioisomers. | High-throughput screening; low LOD (<1 ng/mL). | Routine quantification (QC); purity analysis. |
| N-Oxide Marker | Downfield shift of | Neutral Loss of 16 Da ( | Retention Time Shift : N-oxides are more polar, eluting earlier than parent EP on C18. |
| EP Specificity | Confirms alkyne integrity (alkynyl proton remains a triplet/singlet). | Cannot easily distinguish N-oxide from ring-hydroxylated metabolites (isobaric). | Requires synthesized standards for accurate Relative Response Factors (RRF). |
| Limitations | Low sensitivity; requires mg-scale sample. | Ion suppression; in-source fragmentation can mimic N-oxidation. | Non-specific; co-elution risks. |
Part 2: Critical Validation Workflows
The "Oxygen Loss" Rule (MS Validation)
Mass spectrometry is the fastest way to detect N-oxidation, but it suffers from the "Isobaric Trap." An N-oxide (
The Self-Validating Protocol: To distinguish them, you must utilize Collision-Induced Dissociation (CID).[1]
-
N-Oxides: The N–O bond is relatively weak (bond dissociation energy ~63 kcal/mol). Under CID, it cleaves homolytically or heterolytically to yield a characteristic
or peak. -
Hydroxylated EPs: Phenols are robust. They typically lose water (
) or CO ( ), but rarely atomic oxygen.
Diagram: MS Fragmentation Logic
Caption: Decision tree for distinguishing N-oxides from isobaric hydroxylated metabolites using MS/MS fragmentation patterns.
Structural Confirmation via NMR (The Gold Standard)
For Ethynylpyridine derivatives, NMR is the only method that simultaneously validates the N-oxidation level and the survival of the alkyne linker.
Mechanism of Shift:
-
-Protons (2,6-position): The N-oxide oxygen donates electron density into the ring via resonance (shielding) but withdraws via induction (deshielding). In pyridines, the inductive effect dominates at the
-position, typically causing a downfield shift (deshielding) of 0.2–0.5 ppm compared to the free base. - -Protons (4-position): Often shift upfield (shielding) due to resonance electron donation.
-
Ethynyl Proton: If the alkyne is terminal, the acetylenic proton signal must remain distinct. Disappearance or shift to an olefinic region indicates side-reaction (hydration/reduction).
Protocol: Quantitative NMR (qNMR)
-
Solvent: DMSO-
is preferred over CDCl to prevent aggregation and sharpen N-oxide signals. -
Internal Standard: Use 1,3,5-trimethoxybenzene (stable, distinct singlet at ~6.1 ppm).
-
Calculation:
(Where I=Integration, N=Number of protons, M=Molar Mass, W=Weight)
Part 3: Synthesis of Reference Standards
To validate any analytical method, you must synthesize a "Gold Standard" N-oxide.
Warning: Standard oxidation (e.g.,
Recommended Protocol: Buffered mCPBA Oxidation This method preserves the alkyne while selectively oxidizing the nitrogen.
-
Dissolution: Dissolve Ethynylpyridine derivative (1.0 eq) in DCM (0.1 M).
-
Buffering: Add solid
(2.0 eq) to neutralize m-chlorobenzoic acid byproducts (preventing acid-catalyzed alkyne hydration). -
Oxidation: Cool to 0°C. Add mCPBA (1.1 eq) portion-wise.
-
Monitoring: Warm to RT. Monitor by TLC (N-oxides streak on silica; use 5% MeOH/DCM).
-
Workup: Quench with saturated
(removes excess oxidant) followed by wash. -
Purification: Column chromatography (DCM
10% MeOH/DCM).
Diagram: Validation Workflow
Caption: Integrated workflow for synthesizing standards and cross-validating N-oxidation levels using orthogonal analytical techniques.
References
-
Chowdhury, G. et al. (2010). "Metabolism of 4-ethynylbiphenyl: Oxidation of the ethynyl group." Drug Metabolism and Disposition. Link (Validates metabolic oxidation pathways of ethynyl groups).
-
Ma, B. et al. (2009). "Differentiation of N-oxides from hydroxylated metabolites using LC-MS/MS." Journal of Mass Spectrometry. Link (Establishes the [M-16] loss rule).
-
Wypych, J.C. et al. (2018). "Impact of N-oxidation on the physicochemical properties of pyridine derivatives." Journal of Medicinal Chemistry. Link (Data on solubility and polarity shifts).
-
Sielc Technologies. (2024). "Separation of Pyridine-N-oxides via HPLC." Application Notes. Link (Chromatographic conditions for polar N-oxides).
-
Dalton, D.R. (2019). "The chemistry of pyridine N-oxides." Organic Chemistry Portal. Link (Mechanistic insights into mCPBA oxidation and alkyne compatibility).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethynyl-5-methylpyridine 1-oxide
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the primary focus is often on the utility of these molecules, a rigorous and scientifically-grounded approach to their disposal is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Ethynyl-5-methylpyridine 1-oxide, a specialized heterocyclic compound. The procedures outlined here are synthesized from an analysis of the molecule's constituent functional groups and are grounded in established regulatory standards for hazardous waste management.
Part 1: Hazard Assessment - The Foundational "Why"
Proper disposal protocol begins with a thorough understanding of the potential hazards. For a specialized research chemical like this compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, we must infer its potential hazards by dissecting its structure and examining the known risks associated with its core components.
-
The Pyridine N-Oxide Core: The pyridine N-oxide functional group is known to cause skin, eye, and respiratory irritation.[1][2][3] While comprehensive toxicity data may be limited, the N-oxide moiety can alter the molecule's metabolic profile compared to its parent pyridine. Prudence dictates that it be handled as a substance of unknown but potential toxicity.
-
The Ethynyl (Acetylenic) Moiety: The terminal alkyne (C≡C-H) is a high-energy functional group. Acetylenic compounds can be reactive and pose several risks. Acetylene gas, for instance, is highly flammable and can form explosive metal acetylides with copper, silver, and mercury.[4] While this solid compound is not as volatile as acetylene gas, the ethynyl group's reactivity necessitates that it be kept away from incompatible materials, particularly certain metals and strong bases.
Based on this analysis, this compound must be managed as a hazardous waste. Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), a waste is deemed hazardous if it exhibits specific characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[5] This compound should be presumed to meet the criteria for Toxicity and potentially Reactivity .
Part 2: Pre-Disposal Protocol: Containment and Personal Protection
Before the final disposal step, meticulous handling and containment are critical to ensure the safety of laboratory personnel. This involves proper segregation, containerization, and the consistent use of appropriate Personal Protective Equipment (PPE).
Step 1: Waste Segregation and Containment
This waste stream must be kept separate from all other laboratory waste.
-
DO NOT dispose of this compound in solid waste bins or sharps containers.
-
DO NOT pour this compound or solutions containing it down the drain.[3] Pyridine derivatives can be harmful to aquatic life, and this practice is a direct violation of environmental regulations.[6]
-
Collect all waste—including the neat compound, reaction residues, and contaminated materials (e.g., weigh paper, gloves, absorbent pads)—in a dedicated hazardous waste container.
Step 2: Container Selection and Labeling
The integrity of the waste containment system is non-negotiable.
-
Select an Appropriate Container: Use a chemically resistant container, such as a borosilicate glass bottle or a high-density polyethylene (HDPE) jug, with a tightly sealing screw cap. Ensure the container is compatible with any solvents used.
-
Label Immediately and Clearly: The container must be labeled at the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all components and their approximate percentages (including solvents).
-
The relevant hazard characteristics: "Toxic," "Irritant," "Potentially Reactive."
-
Step 3: Required Personal Protective Equipment (PPE)
Handling this chemical waste requires a comprehensive barrier to exposure. All handling operations must be performed inside a certified chemical fume hood.
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant chemical safety goggles and a full-face shield. | Protects against splashes of the chemical or its solutions, which are expected to be severe eye irritants.[2][7] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling.[3] |
| Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills. An additional chemical-resistant apron is recommended when handling larger quantities. |
| Respiratory | Operations must be conducted within a chemical fume hood. | Avoids inhalation of any dusts or vapors, which may cause respiratory irritation.[1][2] |
Part 3: The Disposal Workflow - A Step-by-Step Guide
The ultimate disposal of this compound must be carried out by a licensed hazardous waste management company, coordinated through your institution's Environmental Health & Safety (EHS) office. The following workflow outlines the process from generation to pickup.
Caption: Disposal decision workflow for this compound.
Operational Protocol
-
Characterize the Waste: Determine if the waste is the neat (pure) compound or if it is dissolved in a solvent. This is the first and most critical step in segregation.
-
Segregate into the Correct Waste Stream:
-
Neat Compound/Contaminated Solids: Collect in a container designated for toxic organic solids or liquids.
-
Solutions: Do not mix halogenated and non-halogenated solvent waste. If the compound is in a solvent like dichloromethane or chloroform, it must go into the Halogenated Organic Waste stream. If it is in a solvent like acetone, ethanol, or toluene, it should be collected in the Non-Halogenated Organic Waste stream.
-
-
Accumulate and Store Safely:
-
Store the sealed and labeled waste container in a designated and properly signed Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used to capture any potential leaks.
-
-
Coordinate Professional Disposal:
-
Contact your institution's EHS department to schedule a pickup. Do not attempt to transport or dispose of the waste yourself.
-
The most appropriate and effective disposal method for this type of compound is high-temperature incineration by a licensed hazardous waste facility.[8] This process ensures the complete destruction of the organic molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides under controlled conditions.
-
Part 4: Emergency Spill Management
In the event of an accidental spill, a swift and correct response is crucial.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For large spills outside of a fume hood, evacuate the area and contact EHS immediately.
-
Manage Small Spills (Inside a Fume Hood):
-
Ensure you are wearing the full complement of PPE described in Part 2.
-
Contain the spill by covering it with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbent material using non-sparking tools and place it into your labeled hazardous waste container.[2]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the incident to your laboratory supervisor.
-
By adhering to this comprehensive guide, you can ensure that the disposal of this compound is managed with the highest degree of scientific integrity and safety, building a culture of trust and responsibility that extends from discovery to disposal.
References
- Vertex AI Search. (2022, July 12).
- Study.com.
- IESI. (2023).
- PegEx. (2022, April 19).
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines - CDMS.
- Clean Management Environmental Group. (2022, September 13).
- Apollo Scientific. (2023, June 27). 2,2'-Dithiobis(pyridine-N-oxide) - SDS.
- Jubilant Ingrevia. (2024, March 27). Pyridine-N-Oxide - SDS.
- European Industrial Gases Association. (2004). GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS.
- ECHEMI.
- HAZWOPER OSHA Training. (2024, December 13). How to Safely Dispose Hazardous Waste?.
- CDH Fine Chemical.
- Asia Industrial Gases Association. GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS - AIGA.
- Synergy Recycling. Acetylene Cylinders Disposal.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- ChemBK. 2-ethynyl-5-Methylpyridine - Physico-chemical Properties.
- Sigma-Aldrich. (2025, November 6).
- Occupational Safety and Health Administr
- Thermo Fisher Scientific. (2012, March 7).
- Occupational Safety and Health Administration. 1910.
- YIGAS Group. (2019, July 1).
- ChemSupply Australia.
- Benchchem. 2-Ethyl-5-methylpyridine (CAS 18113-81-0).
- Thermo Fisher Scientific. (2025, December 19).
- CAMEO Chemicals - NOAA. 2-METHYL-5-ETHYLPYRIDINE.
- New Jersey Department of Health. Common Name: 2-METHYL-5-ETHYLPYRIDINE HAZARD SUMMARY.
- PubChem. 2-Ethyl-5-methylpyridine | C8H11N | CID 519519.
- ResearchGate. Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3.
- Wikipedia. 5-Ethyl-2-methylpyridine.
- LookChem. Cas 20173-49-3, PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. echemi.com [echemi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Acetylene Cylinders Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 5. sustainable-markets.com [sustainable-markets.com]
- 6. 2-Ethyl-5-methylpyridine (CAS 18113-81-0) [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. asiaiga.org [asiaiga.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
